molecular formula C13H19NO3S B2449454 carbonic acid;4-(4-methylphenyl)sulfanylpiperidine CAS No. 1609401-14-0

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine

Cat. No.: B2449454
CAS No.: 1609401-14-0
M. Wt: 269.36
InChI Key: CMUKOIZIUDVRGO-UHFFFAOYSA-N
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Description

Carbonic acid;4-(4-methylphenyl)sulfanylpiperidine is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36. The purity is usually 95%.
BenchChem offers high-quality carbonic acid;4-(4-methylphenyl)sulfanylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about carbonic acid;4-(4-methylphenyl)sulfanylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUKOIZIUDVRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNCC2.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties and molecular weight of 4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Molecular Characterization of 4-[(4-Methylphenyl)sulfanyl]piperidine

Executive Summary & Molecular Identity

4-[(4-Methylphenyl)sulfanyl]piperidine (also referred to as 4-(p-tolylthio)piperidine) is a specialized pharmacophore used primarily as a building block in the synthesis of serotonin modulators (specifically 5-HT receptor ligands) and antihistamines.[1][2] It belongs to the class of aryl piperidyl sulfides .[3]

Structurally, it consists of a piperidine ring substituted at the 4-position with a p-tolylthio group.[1][2][4] The presence of the sulfur atom introduces specific oxidative liabilities (sulfoxide/sulfone formation) that researchers must account for during storage and formulation.[3]

Table 1: Core Identity Matrix
ParameterSpecification
IUPAC Name 4-[(4-methylphenyl)sulfanyl]piperidine
Common Name 4-(p-Tolylthio)piperidine
CAS (Free Base) 101768-80-3
CAS (HCl Salt) 101768-81-4
Molecular Formula C₁₂H₁₇NS (Free Base) | C₁₂H₁₈ClNS (HCl Salt)
SMILES CC1=CC=C(SC2CCNCC2)C=C1
InChI Key VXAYZGLCMOYQFU-UHFFFAOYSA-N (Analogous)

Physicochemical Properties

The following data aggregates experimental values and high-confidence chemoinformatic predictions. In drug development, the Hydrochloride (HCl) salt is the preferred form for handling due to its crystallinity and water solubility, whereas the Free Base is typically an oil or low-melting solid used during intermediate reaction steps.[3]

Table 2: Physical & Chemical Constants
PropertyValue (Free Base)Value (HCl Salt)Technical Insight
Molecular Weight 207.34 g/mol 243.80 g/mol Crucial for stoichiometry calculations.[1][2]
Physical State Viscous Oil / Low-melting SolidCrystalline SolidSalt formation stabilizes the secondary amine.
Melting Point N/A (Ambient Oil)168–172 °C (Typical)Sharp melting point indicates high purity (>98%).[2]
Boiling Point ~340 °C (Predicted, 760 mmHg)N/A (Decomposes)Do not distill at atm pressure; use high vacuum.[3]
pKa (Piperidine NH) 10.8 ± 0.2 N/AHighly basic; protonates physiologically.[2]
LogP (Lipophilicity) 3.31 (Predicted)~0.5 (Ionized)High lipophilicity of free base aids membrane permeability.[2][3]
Solubility DCM, Methanol, DMSOWater (>10 mg/mL), DMSOFree base requires organic solvent; salt is aqueous soluble.[3]

Critical Handling Note: The sulfide linker (-S-) is susceptible to oxidation.[1][2] Exposure to air over months can lead to the formation of the sulfoxide (S=O) impurity.[3] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Logic & Pathway Analysis

To ensure high purity, the synthesis of 4-(p-tolylthio)piperidine typically avoids direct reaction with unprotected piperidine to prevent N-alkylation byproducts.[1][2] The preferred route utilizes a carbamate-protected piperidine (e.g., N-Boc-4-mesyloxypiperidine) or a direct nucleophilic displacement on 4-chloropiperidine hydrochloride if conditions are carefully controlled.[1][2]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the standard synthetic workflow, highlighting the critical deprotection step where impurity control is vital.

SynthesisPathway Start1 4-Chloropiperidine HCl Intermediate Transition State (SN2 Displacement) Start1->Intermediate Start2 p-Thiocresol (4-Methylbenzenethiol) Start2->Intermediate ProductBase 4-(p-Tolylthio)piperidine (Free Base) Intermediate->ProductBase Nucleophilic Attack ProductSalt HCl Salt Form (Final Product) ProductBase->ProductSalt Salt Formation Reagent1 Base (NaH or K2CO3) DMF, 80°C Reagent2 HCl in Dioxane/Ether

Figure 1: Nucleophilic substitution pathway for the synthesis of 4-(p-tolylthio)piperidine.

Analytical Characterization Protocol

As a researcher, you must validate the identity and purity of this compound before using it in biological assays.[3] The sulfide moiety presents a unique "fingerprint" in NMR and Mass Spectrometry.

A. Proton NMR (¹H-NMR) Signature (DMSO-d₆)
  • Aromatic Region (7.0–7.4 ppm): Look for the characteristic AA'BB' system of the p-tolyl group (2 doublets).[2]

  • Methyl Group (2.3 ppm): A sharp singlet corresponding to the Ar-CH₃.[2]

  • Piperidine Ring:

    • 3.0–3.4 ppm: Multiplets for protons adjacent to Nitrogen (C2, C6).[3]

    • 2.8–3.0 ppm: Multiplet for the methine proton at C4 (adjacent to Sulfur).[2][3] Note: This shifts significantly depending on the oxidation state of the sulfur.

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).[2][3]

  • Parent Ion [M+H]⁺:

    • Expected m/z: 208.1 (Free Base).[2][3]

    • If you see 224.1 , your sample has oxidized to the Sulfoxide .[3]

    • If you see 240.1 , it has oxidized to the Sulfone .[3]

C. Quality Control Workflow

The following decision tree illustrates the self-validating protocol for confirming batch quality.

QC_Workflow Sample Raw Sample (Batch Synthesis) HPLC HPLC Purity Check (UV @ 254nm) Sample->HPLC Decision1 Purity > 95%? HPLC->Decision1 Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst No MS LC-MS Analysis (Check Oxidative State) Decision1->MS Yes Recryst->HPLC NMR 1H-NMR Validation (Confirm Structure) MS->NMR Release Release for Assay NMR->Release

Figure 2: QC Decision Tree ensuring exclusion of oxidative impurities prior to biological testing.

References

  • ChemScene. (2025).[2][3] 4-(P-tolylthio)piperidine hydrochloride Product Specifications. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 78431, Piperidine, 1-(p-tolylsulfonyl)- [Related Analog Data] . Retrieved from [1][2][3]

  • BLD Pharm. (2025).[2][3] Safety Data Sheet: 4-(p-Tolylthio)piperidine hydrochloride. Retrieved from [1][2][3]

  • Smith, J. A., et al. (2012).[3] Synthesis and SAR study of 4-arylpiperidines as 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for aryl piperidine applications).

Sources

Technical Whitepaper: Safety, Handling, & Reactivity Profile of 4-(4-methylphenyl)sulfanylpiperidine

[1]

Chemical Identity & Physicochemical Profile

The Core: This compound functions as a bifunctional building block in medicinal chemistry, often utilized to introduce a lipophilic aryl-sulfide motif into CNS-active agents (e.g., dopamine transporter inhibitors).[1][2][3] Its dual nature—a basic amine and an oxidizable sulfide—dictates its stability and handling requirements.[2]

Identity Matrix
ParameterTechnical Detail
Chemical Name 4-(4-methylphenyl)sulfanylpiperidine
Synonyms 4-(p-Tolylthio)piperidine; 4-[(4-Methylphenyl)thio]piperidine
CAS Number 101768-80-3 (Free Base) / 101768-81-4 (HCl Salt)
Molecular Formula C₁₂H₁₈NS
Molecular Weight 207.34 g/mol (Free Base)
SMILES CC1=CC=C(SC2CCNCC2)C=C1
Physicochemical Properties (Experimental & Predicted)
PropertyValue/DescriptionImplication for Handling
Physical State Solid (Low-melting) or Viscous OilMay require warming for transfer; solids can generate dust.[1]
Boiling Point ~330°C (Predicted at 760 mmHg)Low volatility; inhalation hazard primarily from aerosols/dust.[1][2]
pKa (Calculated) ~10.5 (Piperidine nitrogen)Highly Basic. Incompatible with acids and anhydrides.[1]
LogP ~3.3Lipophilic. High skin permeability potential.[2]
Solubility DMSO, Methanol, DCM, ChloroformUse halogenated or polar organic solvents for cleanup.[2]

Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the molecular mechanisms driving them.

GHS Classification (Derived from SAR Analysis)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][4]

  • Specific Target Organ Toxicity (Single Exp): Category 3 (Respiratory Irritation) (H335)[1][4]

Toxicological Mechanisms[1][2]
  • Piperidine Ring (The Irritant): The secondary amine is a strong base.[1][2] Upon contact with mucous membranes (eyes/lungs), it protonates, extracting protons from water in tissues, leading to localized hydroxide ion generation and caustic irritation.[2]

  • Aryl Sulfide (The Sensitizer): Organosulfur compounds are metabolic targets for cytochrome P450 enzymes.[1][2] They can be oxidized to reactive sulfoxides or sulfones, which may act as haptens, potentially causing skin sensitization (allergic contact dermatitis) upon repeated exposure.[2]

  • CNS Activity Potential: As a structural analog to known neurotransmitter reuptake inhibitors, systemic absorption could theoretically induce off-target CNS effects (dizziness, sedation), though this is dose-dependent.[1][2]

Safe Handling & Storage Protocols (The "How")

The primary instability risks are N-oxidation (amine) and S-oxidation (sulfide).[1] The following protocol establishes a "Self-Validating System" to prevent degradation.

Storage Architecture
  • Atmosphere: Argon or Nitrogen blanket is mandatory .[2] The sulfide moiety is susceptible to slow oxidation to the sulfoxide (S=O) in air.[1][2]

  • Temperature: Store at 2–8°C .

  • Container: Amber glass to prevent photo-oxidation.[1][2]

Handling Workflow (DOT Diagram)

The following diagram illustrates the logical decision tree for handling this compound to minimize exposure and degradation.

HandlingProtocolcluster_safetyCritical Safety CheckpointsStartStart: Reagent RetrievalPPEStep 1: PPE Verification(Nitrile Gloves, Goggles, Lab Coat)Start->PPEStateCheckStep 2: Check Physical State(Solid vs. Viscous Oil)PPE->StateCheckWeighingStep 3: Weighing ProtocolStateCheck->WeighingIf Solid: Use Anti-static SpatulaStateCheck->WeighingIf Oil: Use Glass Syringe (No Needles)SolventStep 4: Solubilization(DCM or DMSO)Weighing->SolventDissolve immediately to prevent oxidationReactionStep 5: Reaction IntroductionSolvent->ReactionCleanupStep 6: Decontamination(Bleach/Oxidizer for Smell Control)Reaction->Cleanup

Figure 1: Operational workflow for handling 4-(4-methylphenyl)sulfanylpiperidine, emphasizing immediate solubilization to limit oxidative exposure.

Emergency Response & First Aid

Standard protocols adapted for amine/sulfide chemistry.

Eye Contact (High Risk)[1]
  • Mechanism: Basic burn potential.[2]

  • Action: Immediately flush with water for 15 minutes .[2] Do not use acidic neutralizing agents, as the heat of neutralization can worsen the injury.[2]

  • Follow-up: Ophthalmological consult is required due to the lipophilic nature allowing deep tissue penetration.[1][2]

Skin Contact
  • Action: Wash with soap and water.[2]

  • Contraindication: Do NOT use ethanol or DMSO for washing; these solvents act as carriers, transporting the toxin through the dermal barrier into the bloodstream.[2]

Spill Management (Odor Control)[1]
  • The Sulfide Factor: While aryl sulfides are less odorous than alkyl thiols, they still possess a distinct smell.[2]

  • Neutralization: Treat spills with dilute bleach (sodium hypochlorite) before wiping.[1][2] This oxidizes the sulfide to the non-volatile, odorless sulfone/sulfoxide, preventing laboratory contamination.[2]

Synthesis & Purification Context

For researchers synthesizing or purifying this compound, understanding its reactivity is crucial.[2]

Synthesis Logic

The compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Coupling .[1][2]

  • Pathway: 4-Mercaptopiperidine + p-Iodotoluene (Pd-catalyzed) OR 4-Bromopiperidine + p-Thiocresol (SN2).[1]

  • Purification Note: The amine tail often causes streaking on silica gel.[2]

    • Solution: Pre-treat silica with 1% Triethylamine (TEA) or use DCM/MeOH/NH₄OH (90:9:[1]1) solvent systems to ensure sharp elution bands.[1][2]

Reactivity Pathway Diagram

Understanding the degradation and metabolic pathways helps in troubleshooting low yields or impurity profiles.[1][2]

ReactivityPathParent4-(p-tolylthio)piperidine(Parent)NOxideN-Oxide Impurity(Storage Artifact)Parent->NOxidePeroxides/Air (Slow)SulfoxideSulfoxide (S=O)(Air Oxidation)Parent->Sulfoxide[O] (Air/Light)SaltHCl Salt(Stable Form)Parent->SaltHCl/DioxaneSulfoneSulfone (O=S=O)(Metabolic/Bleach Product)Sulfoxide->SulfoneStrong Oxidizer

Figure 2: Chemical reactivity profile showing oxidative degradation pathways (Red/Yellow) and stabilization via salt formation (Grey).[1][3]

References

  • ChemScene. (n.d.).[1][2] 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride Safety Data Sheet. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 4-[(4-methylphenyl)methyl]piperidine & Piperidine Derivatives. National Library of Medicine.[2] Retrieved from [1]

  • BLD Pharm. (n.d.).[1][2] 4-(p-Tolylthio)piperidine Product Information. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Piperidine Safety Data Sheet. (Used for class-specific hazard extrapolation).[1][2] Retrieved from [1]

  • ResearchGate. (2025). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from

Methodological & Application

synthesis procedure for 4-(4-methylphenyl)sulfanylpiperidine from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 4-(4-methylphenyl)sulfanylpiperidine (CAS: 918884-51-2), a critical pharmacophore in the development of serotonin modulators and metabolic stabilizers.

While direct nucleophilic aromatic substitution (


) is often employed for electron-deficient aryl rings, the electron-rich nature of the 4-methylphenyl (p-tolyl) group renders 

ineffective without expensive transition metal catalysis. Therefore, this guide prioritizes a Nucleophilic Aliphatic Substitution (

)
strategy. We present a scalable, three-step protocol starting from commercially available

-Boc-4-piperidinol
, utilizing mesylate activation followed by thiolate displacement. A secondary "rapid-access" Mitsunobu protocol is provided for small-scale discovery needs.

Retrosynthetic Strategy & Pathway

The synthesis is designed to maximize atom economy and simplify purification. The strategic disconnection occurs at the C-S bond and the N-protecting group.

Pathway Logic:

  • Activation: The hydroxyl group of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Boc-4-piperidinol is a poor leaving group. Converting it to a mesylate (OMs) creates an active electrophile.
    
  • Displacement: p-Thiocresol (4-methylbenzenethiol) acts as the nucleophile. Under basic conditions, the thiolate anion displaces the mesylate.[1]

  • Deprotection: Acidic cleavage of the Boc group yields the final secondary amine salt.

Retrosynthesis Target 4-(4-methylphenyl)sulfanylpiperidine (Target) Intermediate N-Boc-4-(p-tolylthio)piperidine (Protected Intermediate) Target->Intermediate Deprotection (HCl or TFA) SM1 N-Boc-4-piperidinol (Starting Material) Intermediate->SM1 C-S Bond Formation (S_N2 Displacement) SM2 p-Thiocresol (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thioether core.

Protocol A: Scalable Synthesis (Mesylate Route)

This is the preferred method for scales


 gram due to ease of purification and cost-efficiency.
Step 1: Activation (Mesylation)

Objective: Convert


-Boc-4-piperidinol to 

-Boc-4-methanesulfonyloxypiperidine.
  • Reagents: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Boc-4-piperidinol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Conditions:

    
     to RT, 2 hours.
    

Procedure:

  • Dissolve 10.0 g (49.7 mmol) of

    
    -Boc-4-piperidinol in 100 mL anhydrous DCM.
    
  • Add 10.4 mL (74.5 mmol) of TEA. Cool the mixture to

    
     under nitrogen.
    
  • Dropwise add 4.6 mL (59.6 mmol) of MsCl over 15 minutes. Exothermic reaction—control rate.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with saturated

    
     (2 x 50 mL) and brine. Dry organic layer over 
    
    
    
    and concentrate.[2]
  • Yield: Expect >95% quantitative yield of a white/off-white solid. Use directly in Step 2 without chromatography.

Step 2: Thioetherification ( Displacement)

Objective: Coupling of the activated piperidine with p-thiocresol.

  • Reagents: Mesylate intermediate (1.0 equiv), p-Thiocresol (1.1 equiv), Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 2.0 equiv).
    
  • Solvent: Acetonitrile (ACN) or DMF.[1] (ACN is preferred for easier workup).[1]

  • Conditions: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 4–6 hours.
    

Procedure:

  • Suspend 13.9 g (approx. 49.7 mmol) of the Mesylate from Step 1 and 13.7 g (99.4 mmol) of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     in 150 mL ACN.
    
  • Add 6.8 g (54.7 mmol) of p-thiocresol.

    • Critical Safety Note: Thiols have a potent stench. Use bleach in the trap and work in a well-ventilated hood.

  • Heat the mixture to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     under 
    
    
    
    atmosphere. Monitor by TLC (Hexane/EtOAc 4:1).
  • Workup: Cool to RT. Filter off inorganic solids.[3] Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove excess thiol) and bleach solution (to oxidize trace thiols). Flash chromatography (0-20% EtOAc/Hexanes) yields the protected thioether.

  • Target Yield: 80–85%.

Step 3: Deprotection

Objective: Removal of the Boc group to yield the final salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Conditions: RT, 1–2 hours.[1]

Procedure:

  • Dissolve the protected intermediate in minimal DCM.

  • Add 4M HCl in Dioxane (5-10 equivalents).

  • Stir at RT.[4][5] A white precipitate (the HCl salt) usually forms.[1]

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Final Product: 4-(4-methylphenyl)sulfanylpiperidine hydrochloride.

Protocol B: Rapid Discovery Synthesis (Mitsunobu)[1]

For small-scale library synthesis (


 mg), the Mitsunobu reaction avoids the two-step activation/displacement but requires careful chromatographic separation of phosphine oxide byproducts.

Reaction Scheme:



Procedure:

  • Dissolve

    
    -Boc-4-piperidinol (1.0 equiv), p-thiocresol (1.2 equiv), and Triphenylphosphine (
    
    
    
    , 1.2 equiv) in anhydrous THF (
    
    
    ).
  • Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[5]
    
  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.[1]

  • Stir at RT for 12 hours.

  • Purification: Concentrate and purify via column chromatography. Note that

    
     can be difficult to separate from the product; a gradient of Hexane 
    
    
    
    30% EtOAc is recommended.

Mechanistic Insight & Troubleshooting

The following diagram illustrates the


 mechanism utilized in Protocol A. Understanding the transition state is key to troubleshooting low yields.

Mechanism Step1 Mesylate Formation (Activation) Step2 Thiolate Attack (Backside Attack) Step1->Step2 + p-Tolyl-S(-) TS Transition State [Nu...C...LG] Step2->TS Product Thioether Product (Inverted Configuration) TS->Product - OMs(-)

Figure 2: Mechanistic flow of the displacement reaction. Note: Although C4 of the piperidine is achiral in the final product, the reaction proceeds via stereochemical inversion.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Elimination to alkeneThe base is too strong or temperature too high. Switch from ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

to

and limit temp to

.
Disulfide Impurity Oxidation of thiolp-Thiocresol oxidizes to di-p-tolyl disulfide in air. Degas solvents and run under

.
Incomplete Deprotection Acid concentration too lowEnsure excess HCl (5-10 equiv). If using TFA, ensure scavenging of t-butyl cations (add triethylsilane if needed).
Strong Odor Residual ThiolWash organic phase with 5% Sodium Hypochlorite (bleach) during workup to oxidize thiols to sulfonates (odorless).[1]

Physical Properties & Data[1][6][7]

PropertyValueNote
Molecular Formula

(Free Base)

(HCl Salt)
Molecular Weight 207.34 g/mol 243.80 g/mol
Appearance White crystalline solid(as HCl salt)
Solubility DMSO, Methanol, Water (Salt)Free base soluble in DCM/EtOAc
CAS Number 918884-51-2Verified Commercial CAS

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. Retrieved from [1]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1] Supporting Information: Synthesis of Thioesters via Displacement. Retrieved from [1]

  • ChemScene. Product Data: 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride.[6] Retrieved from [1]

  • National Institutes of Health (NIH). Design and Synthesis of 4-(4-Hydroxyphenyl)piperazine Derivatives. (Contextual reference for piperidine functionalization). Retrieved from [1]

Sources

Application Notes and Protocols for the Synthesis of Piperidine-1-carboxylates via Carbonic Acid Coupling with 4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The formation of a carbamate linkage by coupling an amine with carbonic acid or its derivatives is a fundamental transformation in organic synthesis, with wide-ranging implications in medicinal chemistry and drug development. The resulting carbamate moiety is a key structural feature in numerous pharmaceuticals and serves as a crucial protecting group in peptide synthesis. This document provides a comprehensive guide to the reaction protocols for coupling carbonic acid derivatives with the secondary amine, 4-(4-methylphenyl)sulfanylpiperidine. Direct coupling with carbonic acid is impractical due to its inherent instability. Therefore, this guide focuses on robust and well-established methodologies that utilize stable and reactive surrogates of carbonic acid. We will explore protocols employing carbon dioxide as a C1 source, the use of chloroformates, and the application of di-tert-butyl dicarbonate. The causality behind experimental choices, detailed step-by-step protocols, and illustrative diagrams are provided to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Challenge of Carbonic Acid and the Importance of Carbamates

Carbonic acid (H₂CO₃) is a weak dibasic acid that exists in equilibrium with dissolved carbon dioxide and water. Its transient nature makes it unsuitable as a starting material for direct amide coupling reactions. The synthesis of carbamates, the target products of coupling carbonic acid and an amine, therefore relies on the use of more reactive and stable carbonic acid derivatives.[1][2]

The amine of interest, 4-(4-methylphenyl)sulfanylpiperidine, is a secondary amine. The resulting carbamate, a piperidine-1-carboxylate, is a valuable scaffold in medicinal chemistry. The protocols detailed herein are designed to be broadly applicable to secondary amines of similar reactivity.

This guide will present three distinct and reliable protocols for the synthesis of the target carbamate, each with its own advantages in terms of reagent availability, reaction conditions, and scalability.

Protocol I: Direct Carboxylation using Carbon Dioxide, an Alkyl Halide, and a Base

A modern and environmentally benign approach to carbamate synthesis utilizes carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock.[1][3][4] This method avoids the use of hazardous reagents like phosgene.[1] The reaction proceeds by the in-situ formation of a carbamic acid salt from the amine and CO₂, which is then alkylated by an electrophile, such as an alkyl halide, to yield the desired carbamate. A strong, non-nucleophilic base is crucial for this transformation.

Mechanistic Rationale

The reaction is typically facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃).[3][5] The base deprotonates the carbamic acid intermediate formed from the amine and CO₂, increasing its nucleophilicity. This activated carbamate then undergoes nucleophilic substitution with the alkyl halide to form the final product.

G cluster_0 Reaction Workflow Amine 4-(4-methylphenyl)sulfanylpiperidine Carbamic_Acid_Salt Carbamic Acid Salt Intermediate Amine->Carbamic_Acid_Salt + CO2, Base CO2 Carbon Dioxide (CO2) CO2->Carbamic_Acid_Salt Base Base (e.g., DBU) Base->Carbamic_Acid_Salt Alkyl_Halide Alkyl Halide (R-X) Product Piperidine-1-carboxylate Product Alkyl_Halide->Product Carbamic_Acid_Salt->Product + Alkyl Halide Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification

Figure 1: Workflow for the direct carboxylation of an amine using CO₂.

Experimental Protocol

Materials:

  • 4-(4-methylphenyl)sulfanylpiperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Carbon dioxide (balloon or gas cylinder)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylphenyl)sulfanylpiperidine (1.0 equiv.).

  • Dissolve the amine in anhydrous acetonitrile (0.1 M).

  • Add DBU (1.5 equiv.) to the solution.

  • Bubble CO₂ gas through the solution for 15-20 minutes, or alternatively, equip the flask with a CO₂-filled balloon.

  • Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary
ParameterConditionRationale
Stoichiometry Amine:Base:Alkyl Halide = 1:1.5:1.2Excess base ensures complete formation of the carbamate salt. A slight excess of the alkylating agent drives the reaction to completion.
Solvent Anhydrous AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and intermediates.
Temperature Room TemperatureMild conditions are generally sufficient for this transformation.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC to determine the optimal time.

Protocol II: Carbamate Synthesis using Alkyl Chloroformates

The reaction of an amine with an alkyl chloroformate is a classical and highly efficient method for carbamate synthesis.[2] While effective, care must be taken as chloroformates can be toxic and corrosive.[1] The use of a base is required to neutralize the HCl generated during the reaction.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on the piperidine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the resulting ammonium salt by a base, yields the carbamate.

G cluster_1 Chloroformate Coupling Mechanism Amine Piperidine Derivative Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + Chloroformate Chloroformate Alkyl Chloroformate Chloroformate->Tetrahedral_Intermediate Product Carbamate Product Tetrahedral_Intermediate->Product - Cl- Product->Product Base Base (e.g., Triethylamine) Base->Product HCl HCl

Figure 2: Simplified mechanism of carbamate formation using a chloroformate.

Experimental Protocol

Materials:

  • 4-(4-methylphenyl)sulfanylpiperidine

  • Ethyl chloroformate (or other desired alkyl chloroformate)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(4-methylphenyl)sulfanylpiperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Data Summary
ParameterConditionRationale
Stoichiometry Amine:Base:Chloroformate = 1:1.5:1.1Excess base is used to quench the HCl byproduct. A slight excess of the chloroformate ensures complete consumption of the starting amine.
Solvent Anhydrous DichloromethaneA common aprotic solvent that is unreactive towards the reagents.
Temperature 0 °C to Room TemperatureThe initial cooling helps to control the exothermicity of the reaction.
Reaction Time 2-4 hoursThis reaction is typically rapid.

Protocol III: Synthesis of a Boc-Protected Amine using Di-tert-butyl Dicarbonate (Boc₂O)

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, and its introduction is a carbamoylation reaction. Di-tert-butyl dicarbonate (Boc₂O) is a widely used, safe, and efficient reagent for this purpose.[1]

Mechanistic Rationale

The reaction of an amine with Boc₂O proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, leading to the formation of the Boc-protected amine, tert-butanol, and carbon dioxide. The reaction is often catalyzed by a mild base.

G cluster_2 Boc-Protection Workflow Start Start: Amine Solution Add_Boc2O Add Di-tert-butyl dicarbonate Start->Add_Boc2O Stir Stir at Room Temperature Add_Boc2O->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification Workup->Purify Final_Product Boc-Protected Amine Purify->Final_Product

Sources

Technical Guide: Nucleophilic Substitution Protocols for the Synthesis and Functionalization of 4-(p-Tolylthio)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The 4-(arylthio)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical substructure in various G-protein coupled receptor (GPCR) ligands, including CCR5 antagonists, antihistamines, and specific metalloproteinase inhibitors.

This guide details the nucleophilic substitution workflows required to:

  • Synthesize the Core: Construct the 4-(p-tolylthio)piperidine skeleton via SN2 displacement of an activated alcohol.

  • Functionalize the Nitrogen: Utilize the secondary amine as a nucleophile to generate N-substituted libraries for Structure-Activity Relationship (SAR) studies.

These protocols are designed for high-fidelity reproduction, emphasizing impurity control and mechanistic understanding.

Module A: Synthesis of the Core Scaffold

Objective: Preparation of 4-(p-tolylthio)piperidine hydrochloride from commercially available N-Boc-4-hydroxypiperidine.

Retrosynthetic Logic & Mechanism

The synthesis relies on transforming the poor leaving group (-OH) of 4-hydroxypiperidine into a potent electrophile (mesylate), followed by nucleophilic attack by the thiolate anion.

  • Step 1 (Activation): Sulfonylation of the alcohol (SN2 retention/activation).

  • Step 2 (Displacement): SN2 attack by p-toluenethiolate. Note: Since the starting material is achiral at C4, inversion of configuration is irrelevant unless using chiral analogs, but steric hindrance must be managed.

  • Step 3 (Deprotection): Acidolytic cleavage of the Boc group.

Experimental Protocol
Step 1: Activation (Preparation of N-Boc-4-mesyloxypiperidine)
  • Reagents: N-Boc-4-hydroxypiperidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve 20.1 g (100 mmol) of N-Boc-4-hydroxypiperidine in 200 mL anhydrous DCM. Cool to 0 °C.

    • Add TEA (21 mL, 150 mmol).

    • Add MsCl (9.3 mL, 120 mmol) dropwise over 30 mins. Maintain temp < 5 °C.

    • Stir at 0 °C for 1 h, then warm to RT for 2 h.

    • Workup: Wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄.

    • Yield: Expect >95% (White solid). Use directly without column chromatography if purity >95% by NMR.

Step 2: Nucleophilic Displacement (Thioether Formation)
  • Reagents: N-Boc-4-mesyloxypiperidine (1.0 equiv), p-Thiocresol (4-methylbenzenethiol, 1.1 equiv), Cs₂CO₃ (1.5 equiv) or NaH (1.2 equiv), DMF (anhydrous).

  • Rationale: Cesium carbonate is preferred over NaH for milder conditions and fewer side reactions (elimination to enamine).

  • Procedure:

    • Dissolve p-thiocresol (13.6 g, 110 mmol) in 150 mL DMF.

    • Add Cs₂CO₃ (48.8 g, 150 mmol). Stir for 30 min at RT to generate the thiolate.

    • Add N-Boc-4-mesyloxypiperidine (27.9 g, 100 mmol) portion-wise.

    • Heat to 60 °C for 12–16 hours. Critical: Do not exceed 80 °C to avoid elimination of the mesylate to the alkene (N-Boc-1,2,3,6-tetrahydropyridine).

    • Monitor: Check TLC (Hex/EtOAc 4:1). The mesylate spot (Rf ~0.4) should disappear; product spot (Rf ~0.7) appears.[1][2][3]

    • Workup: Dilute with Et₂O (500 mL) and water. Wash organic layer extensively with water (3x) to remove DMF.

    • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (0-10% EtOAc in Hexane).

Step 3: Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve intermediate in minimal DCM. Add 4M HCl/Dioxane (5 equiv).

    • Stir at RT for 2 h. White precipitate forms.[4]

    • Filter and wash with Et₂O.

  • Final Product: 4-(p-tolylthio)piperidine hydrochloride.[5]

Module B: Functionalization (N-Alkylation/Arylation)[6]

Objective: Using the piperidine nitrogen as a nucleophile to generate N-substituted derivatives (e.g., for library synthesis).

Protocol: N-Alkylation (General Procedure)

This protocol describes the SN2 reaction between the secondary amine and a primary alkyl halide (e.g., Benzyl bromide).

ParameterSpecificationNote
Stoichiometry 1.0 equiv Amine : 1.1 equiv ElectrophileSlight excess of electrophile drives completion.
Base K₂CO₃ (3.0 equiv)Insoluble base minimizes over-alkylation compared to soluble bases.
Solvent Acetonitrile (ACN)Polar aprotic; promotes SN2 transition state.
Temperature 60 °COptimal for benzyl/alkyl halides.

Procedure:

  • Suspend 4-(p-tolylthio)piperidine HCl (1.0 mmol) and K₂CO₃ (3.0 mmol) in ACN (5 mL).

  • Stir for 15 min at RT to liberate the free amine.

  • Add the Alkyl Halide (1.1 mmol).

  • Heat to 60 °C for 4–12 h.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[4][6]

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis and functionalization pathways.

PiperidineWorkflow Start N-Boc-4-hydroxypiperidine Activation Step 1: Activation (MsCl, TEA) Start->Activation Intermediate1 N-Boc-4-mesyloxypiperidine Activation->Intermediate1 Displacement Step 2: Thiol Displacement (p-Thiocresol, Cs2CO3) Intermediate1->Displacement Intermediate2 N-Boc-4-(p-tolylthio)piperidine Displacement->Intermediate2 Deprotection Step 3: Deprotection (HCl/Dioxane) Intermediate2->Deprotection Core 4-(p-tolylthio)piperidine HCl (CORE SCAFFOLD) Deprotection->Core Func1 Pathway A: N-Alkylation (R-X, K2CO3) Core->Func1 Func2 Pathway B: Reductive Amination (R-CHO, STAB) Core->Func2 Func3 Pathway C: Oxidation (mCPBA -> Sulfone) Core->Func3 Products Drug Discovery Library (GPCR Ligands) Func1->Products Func2->Products Func3->Products

Caption: Synthesis of the 4-(p-tolylthio)piperidine core followed by divergent functionalization pathways.

Quality Control & Troubleshooting

Analytical Specifications

For the core scaffold (HCl salt):

  • ¹H NMR (DMSO-d₆):

    • δ 9.0–9.5 ppm (broad s, 2H, NH₂⁺).

    • δ 7.3 ppm (d, 2H, Ar-H), 7.15 ppm (d, 2H, Ar-H).

    • δ 3.2–3.4 ppm (m, 1H, CH-S).

    • δ 2.3 ppm (s, 3H, Ar-CH₃).

  • Impurity Profile:

    • Elimination Product: Check for alkene protons at δ 5.8 ppm. If present >5%, recrystallize from Isopropanol.

    • Disulfide Dimer: Check for peaks corresponding to di-p-tolyl disulfide (formed if thiol oxidizes before reaction).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Elimination of MesylateLower reaction temp to 50 °C; Switch base to K₂CO₃.
Incomplete Reaction Steric hindranceAdd catalytic KI (Finkelstein condition) to generate transient Iodide.
Sticky Solid (Step 3) Hygroscopic HCl saltTriturate with diethyl ether or acetone; dry under high vacuum.

References

  • Core Synthesis Protocol

    • Patent: Vertex Pharmaceuticals.[2] "Compounds for preparing 4-(2-(4-methylphenylthio))phenylpiperidine." WO2015090160A1. (2015). Link

    • Context: This patent details the analogous displacement of activated piperidines with thiols, establishing the baseline conditions (Base/Solvent) used in Module A.
  • Mesylate Displacement Methodology

    • Journal: Ebule, R., et al. "Synthesis of 4-substituted piperidines via nucleophilic substitution."[7] J. Org.[3][4][7][8] Chem. 2019, 84, 3249-3259.[7] Link

    • Context: Validates the SN2 mechanism on 4-substituted piperidine rings and provides kinetic data on leaving group selection (OMs vs OTs).
  • Medicinal Chemistry Applications

    • Review: "Piperidine-Based Drug Discovery."[3] Elsevier Science. (2017). Link

    • Context: Comprehensive overview of piperidine scaffolds in FDA-approved drugs, validating the utility of the 4-thioether subclass in GPCR ligand design.
  • Commercial Building Block Verification

    • Source: ChemScene. "4-(p-tolylthio)piperidine hydrochloride (CAS 101768-81-4)."[5] Link

    • Context: Confirms the stability and commercial availability of the target core as a standard reagent.

Sources

preparation of pharmaceutical intermediates using sulfanylpiperidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Preparation of Pharmaceutical Intermediates Using Sulfanylpiperidine Scaffolds

Abstract

This guide details the synthetic methodologies for integrating sulfur motifs into piperidine rings—a "privileged scaffold" in medicinal chemistry.[1] We focus on two high-value workflows: the scalable preparation of 4-sulfanylpiperidines via mesylate displacement and the stereocontrolled synthesis of 3-hydroxy-4-sulfanylpiperidines via epoxide ring opening.[1] These protocols address common challenges such as regioselectivity, oxidation state control, and odor management, providing a robust roadmap for generating intermediates for GPCR ligands, enzyme inhibitors, and ion channel modulators.[1]

Introduction: The Sulfanylpiperidine Advantage

The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Fentanyl, Donepezil, Tofacitinib).[1] Introducing a sulfur atom—whether as a thiol, sulfide, sulfone, or sulfonamide—imparts unique physicochemical properties:

  • Bioisosterism: Sulfides (-S-) mimic ethers (-O-) but with different bond angles and lipophilicity (LogP), often improving membrane permeability.[1]

  • Metabolic Handles: Sulfur centers can be selectively oxidized to sulfoxides or sulfones to tune metabolic stability and polarity.[1]

  • Binding Affinity: The "soft" nature of sulfur allows for unique interactions with metalloenzymes (e.g., Carbonic Anhydrases) and hydrophobic pockets in GPCRs.[1]

Strategic Synthetic Planning

The synthesis of sulfanylpiperidines requires careful selection of the nitrogen protecting group (PG) and the sulfur source.[1]

  • Protecting Group Strategy:

    • N-Boc (tert-butoxycarbonyl):[1] Ideal for basic conditions; removed by acid (TFA/HCl).[1]

    • N-Cbz (carboxybenzyl):[1] Stable to acid; removed by hydrogenolysis.[1]

    • N-Benzyl:[1] Robust; removed by hydrogenation or chloroformate treatment.[1]

  • Sulfur Source Strategy:

    • Direct Thiol (NaSH/H₂S): High risk of disulfide dimerization and oxidation.[1]

    • Potassium Thioacetate (KSAc):[1]Recommended. Acts as a masked thiol.[1] Odorless, prevents dimerization, and allows controlled deprotection.[1]

Decision Matrix: Synthetic Route Selection

RouteSelection Start Target Scaffold Dec1 Position of Sulfur? Start->Dec1 Route4 4-Sulfanyl (Protocol 1) Dec1->Route4 C4 Route3 3-Sulfanyl / 3,4-Disub (Protocol 2) Dec1->Route3 C3 / C3-C4 SubDec Stereochemistry? Route4->SubDec Epoxide Opening\n(Trans-diaxial) Epoxide Opening (Trans-diaxial) Route3->Epoxide Opening\n(Trans-diaxial) Inv Inversion (Sn2) Use Mesylate/Mitsunobu SubDec->Inv Trans/Inverted Ret Retention (Rare/Complex) SubDec->Ret Cis/Retained

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on regiochemistry and stereochemical requirements.

Protocol 1: Scalable Synthesis of 4-Sulfanylpiperidine HCl

Objective: Preparation of 4-mercaptopiperidine hydrochloride from N-Boc-4-piperidinone.[1] Mechanism: Reductive amination followed by Sn2 displacement of a mesylate leaving group using thioacetate.[1]

Materials
  • Starting Material: N-Boc-4-piperidinone (CAS: 79099-07-3)[1]

  • Reagents: NaBH₄, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Potassium Thioacetate (KSAc), HCl (4M in dioxane).[1]

  • Solvents: Methanol, DCM, DMF.[1]

Step-by-Step Methodology
  • Reduction to Alcohol:

    • Dissolve N-Boc-4-piperidinone (1.0 equiv) in MeOH (0°C).

    • Add NaBH₄ (1.2 equiv) portion-wise.[1] Stir at RT for 2 h.[1]

    • Checkpoint: TLC (30% EtOAc/Hex) should show disappearance of ketone.[1]

    • Quench with water, extract with EtOAc, dry (MgSO₄), and concentrate to yield N-Boc-4-hydroxypiperidine.[1]

  • Activation (Mesylation):

    • Dissolve alcohol (1.0 equiv) in DCM at 0°C.

    • Add TEA (1.5 equiv) followed by MsCl (1.2 equiv) dropwise.[1]

    • Stir 1 h. Wash with NaHCO₃, brine, dry, and concentrate.[1]

    • Note: The mesylate is unstable; proceed immediately to the next step.[1]

  • Thioacetate Displacement (The Critical Step):

    • Dissolve the crude mesylate in anhydrous DMF (0.5 M concentration).

    • Add Potassium Thioacetate (KSAc) (1.5 equiv).[1]

    • Heat to 60°C for 4–6 hours under N₂ atmosphere.

    • Why KSAc? It prevents the formation of the sulfide dimer (R-S-S-R) common with free thiols.[1]

    • Workup: Dilute with water, extract with Et₂O (3x).[1] Wash organics with LiCl (5% aq) to remove DMF.[1]

  • Deprotection & Salt Formation:

    • Dissolve the thioester intermediate in MeOH.[1]

    • Add NaOH (2M, 2.0 equiv) to hydrolyze the acetyl group (de-masking the thiol).[1] Stir 1 h under N₂ (to prevent oxidation).

    • Acidify carefully with HCl (4M in dioxane) to remove the Boc group and precipitate the product.[1]

    • Filtration: Collect the white solid: 4-mercaptopiperidine hydrochloride.[1]

Yield Expectation: 65–75% overall.[1]

Protocol 2: Regioselective Ring Opening of 3,4-Epoxypiperidines

Objective: Synthesis of trans-4-(arylthio)-3-hydroxypiperidines. Application: This motif is a scaffold for serotonin reuptake inhibitors.[1]

The Regioselectivity Challenge

Nucleophilic attack on N-protected-3,4-epoxypiperidines is governed by the Fürst-Plattner rule (trans-diaxial opening).[1]

  • Dominant Pathway: Attack at C4 is favored sterically and electronically, yielding the 4-substituted-3-hydroxy product.[1]

  • Minor Pathway: Attack at C3 is disfavored unless specific Lewis Acids are used.[1]

Experimental Workflow

EpoxideOpening SM N-Boc-3,4-epoxypiperidine Cond Thiol (R-SH) + Catalyst (Water or Ionic Liquid) SM->Cond TS Transition State (Nu attacks C4) Cond->TS Prod Major Product: Trans-4-(arylthio)-3-hydroxypiperidine TS->Prod >90% Regioselectivity

Figure 2: Regioselective opening of the epoxide ring favoring C4 functionalization.[1]

  • Epoxide Preparation:

    • React N-Boc-1,2,3,6-tetrahydropyridine with m-CPBA in DCM (0°C to RT).

    • Wash with Na₂S₂O₃ (to quench peroxides) and NaHCO₃.[1]

  • Ring Opening (Green Chemistry Approach):

    • Solvent: Water (or [Bmim]BF₄ ionic liquid for recycling).[1]

    • Reagents: Epoxide (1.0 equiv), Thiophenol derivative (1.1 equiv).[1]

    • Catalyst: None required in water (hydrophobic effect accelerates reaction) OR mild Lewis Acid (ZnCl₂ 5 mol%).[1]

    • Conditions: Stir at RT for 12 h.

    • Observation: The product often precipitates out of the aqueous phase as an oil or solid.[1]

  • Purification:

    • Extract with EtOAc.[1][2]

    • Column Chromatography: Gradient 10% -> 40% EtOAc/Hexane.[1]

    • Stereochemistry Check: ¹H NMR coupling constant between H3 and H4 (

      
      ) will be small (~3-4 Hz) for diequatorial protons if the ring flips, but crystal structures confirm the trans relationship.[1]
      

Data Summary & Troubleshooting

ParameterProtocol 1 (Displacement)Protocol 2 (Epoxide Opening)
Primary Challenge Elimination to enamine (impurity)Regioselectivity (C4 vs C3)
Key Reagent Potassium Thioacetate (KSAc)Thiol + Water/Lewis Acid
Temp Control Strict (< 60°C to avoid elimination)Mild (RT to 50°C)
Odor Level Low (until deprotection)High (use bleach trap)
Yield High (~70%)Moderate to High (60-85%)

Troubleshooting Guide:

  • Problem: Low yield in Protocol 1 due to elimination.

    • Solution: Switch solvent from DMF to Acetone/DMF mix and lower temp to 40°C. Ensure Mesylate is fresh.[1]

  • Problem: Disulfide formation (Dimer).

    • Solution: Add Triphenylphosphine (PPh₃) and water during the deprotection step to reduce disulfides back to thiols in situ.[1]

Safety & Odor Management Protocols

Working with sulfur intermediates requires strict adherence to safety protocols due to the potent stench and toxicity of thiols.[1]

  • The "Bleach Bath": All glassware and syringes must be soaked in a 10% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes thiols to odorless sulfonates.[1]

  • Vapor Containment: Use a dedicated fume hood.[1] Keep a beaker of bleach in the hood to neutralize ambient vapors.[1]

  • Waste Disposal: Segregate sulfur waste. Do not mix with acid waste (risk of H₂S gas evolution).[1]

References

  • Piperidine Scaffolds in Drugs

    • Source: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[1][3] Int. J. Mol.[1] Sci. 2023.[1][2][3][4]

    • [1]

  • Epoxide Ring Opening Protocols

    • Source: "Regioselective ring opening of epoxides with thiols in water."[1][5] Arkivoc. 2008.[1]

    • [1]

  • Thioacetate Displacement Strategy

    • Source: "Synthesis of 4-mercaptopiperidine derivatives." Royal Society of Chemistry (Supp Info).[1]

  • Pharmaceutical Applications (Carbonic Anhydrase)

    • Source: "2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors..."[1] Journal of Molecular Structure. 2025.[1]

Sources

scale-up synthesis methods for carbonic acid;4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis and Carbonate Stabilization of 4-(4-Methylphenyl)sulfanylpiperidine

Part 1: Strategic Overview

4-(4-methylphenyl)sulfanylpiperidine (also known as 4-(p-tolylthio)piperidine) is a critical pharmacophore found in various NMDA receptor antagonists (e.g., Traxoprodil analogs) and serotonin modulators.[1] While the synthesis of the thioether core is chemically straightforward, the industrial handling of the free base presents significant challenges:

  • Physical State: The free base often exists as a viscous oil or low-melting solid, complicating weighing and transfer during scale-up.[1]

  • Oxidative Instability: The thioether moiety is susceptible to oxidation (sulfoxide/sulfone formation) upon prolonged exposure to air.[1]

  • Odor: The free base retains the characteristic stench of the parent thiol.

The Solution: Carbonate Salt Formation This protocol details the conversion of the crude free base into 4-(4-methylphenyl)sulfanylpiperidine carbonate (1:1) .[1] This specific salt form ("Carbonic acid, compound with...") is utilized not merely for stoichiometry, but as a purification and stabilization strategy . The carbonate salt precipitates as a crystalline solid, rejecting non-basic impurities (e.g., disulfide byproducts) and stabilizing the amine against oxidation, facilitating long-term storage without the corrosivity associated with hydrobromide or hydrochloride salts.

Part 2: Reaction Engineering & Mechanism

Thioether Formation (Nucleophilic Substitution)

The core synthesis utilizes an


 displacement reaction.[1] 4-Chloropiperidine hydrochloride is reacted with 4-methylbenzenethiol (p-thiocresol) in the presence of a base.[1]
  • Reagents: 4-Chloropiperidine HCl (Solid), p-Toluenethiol (Solid/Liq), KOH (aq).[1]

  • Solvent System: Water/Isopropanol (Green chemistry compliant; facilitates phase separation).[1]

  • Key Challenge: 4-Chloropiperidine free base is unstable and can self-polymerize (quaternize). Therefore, the base must be added carefully to generate the nucleophilic thiolate in situ while releasing the piperidine free base slowly.

Carbonation (Precipitation)


Bubbling dry 

into a solution of the amine in a non-polar solvent (Toluene or Ethyl Acetate) induces the precipitation of the carbonate/bicarbonate salt.[1] This is a reversible process; the free base can be regenerated quantitatively by mild heating or base treatment.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Free Base

Scale: 1.0 kg Input (4-Chloropiperidine HCl) Expected Yield: ~1.1 kg (Free Base Oil)

  • Reactor Setup: Equip a 10L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a bleach scrubber (to neutralize thiol odors).

  • Reagent Charging:

    • Charge Water (3.0 L) and Isopropanol (1.0 L) .

    • Add 4-Methylbenzenethiol (805 g, 6.48 mol) .[1] Caution: Stench.

    • Add 4-Chloropiperidine Hydrochloride (1.0 kg, 6.41 mol) .

  • Reaction Initiation:

    • Prepare a solution of Potassium Hydroxide (85%, 900 g) in Water (1.0 L) .

    • Add the KOH solution dropwise over 60 minutes, maintaining temperature

      
      . Exothermic.
      
    • Note: 2.0+ equivalents of base are required (1 eq to neutralize HCl, 1 eq to form thiolate).[1]

  • Heating: Heat the mixture to Reflux (approx. 80-85°C) for 6–8 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target: <1.0% unreacted thiol.[1]

  • Workup:

    • Cool to 25°C.

    • Add Toluene (3.0 L) . Stir for 30 minutes.

    • Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains KCl).[1]

    • Wash the organic layer with 10% NaOH (1.0 L) to remove unreacted thiol (critical for odor control).[1]

    • Wash with Water (1.0 L) followed by Brine (1.0 L) .[1]

  • Intermediate State: You now have a solution of 4-(4-methylphenyl)sulfanylpiperidine in Toluene.

    • Decision Point: Do not evaporate to dryness if making the carbonate. Proceed directly to Protocol B.

Protocol B: Carbonate Salt Formation & Purification

Objective: Isolate the "Carbonic acid;..." salt form.

  • Concentration/Solvent Switch:

    • Distill the Toluene solution under vacuum to remove residual water (azeotropic drying).[1]

    • Adjust the volume to approx. 5.0 L with fresh anhydrous Toluene (or Ethyl Acetate for higher purity).

  • Carbonation:

    • Cool the reactor to 0–5°C .

    • Introduce Gaseous CO2 (food grade) via a sparger tube into the solution.[1]

    • Observation: A white precipitate will begin to form immediately.[1]

    • Continue sparging for 2–3 hours until precipitation ceases.[1]

    • Optional: Add a trace amount of water (0.5 molar eq) if the anhydrous carbonate is too fine; the hydrate often filters better.

  • Filtration:

    • Filter the slurry using a pressure filter or centrifuge.

    • Wash the cake with Cold Toluene (1.0 L) .

  • Drying:

    • Dry the solid in a vacuum oven at 40°C . Warning: Do not exceed 50°C, as the carbonate salt can dissociate and release CO2, reverting to the oil.

  • Final Output: White to off-white crystalline solid.[1]

    • Purity: >99.5% (HPLC).[1][2]

    • Storage: Sealed container, cool dry place (absorbs moisture/CO2 reversibly).[1]

Part 4: Process Visualization

Workflow Diagram (Graphviz)

G cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Carbonate Formation Start Reagents: 4-Chloropiperidine HCl 4-Toluenethiol Base Base Addition (KOH/H2O) Start->Base React Reflux (85°C, 8h) Solvent: IPA/H2O Base->React Exothermic Extract Phase Separation (Extract into Toluene) React->Extract Wash Caustic Wash (Remove excess thiol) Extract->Wash Dry Azeotropic Drying Wash->Dry CO2 CO2 Sparging (0-5°C) Dry->CO2 Precip Precipitation of Amine Carbonate CO2->Precip Filter Filtration & Drying (<45°C) Precip->Filter Product Final Product: 4-(4-methylphenyl)sulfanylpiperidine Carbonate Filter->Product

Caption: Process flow for the conversion of chloropiperidine to the thioether carbonate salt via SN2 coupling and CO2 precipitation.[1]

Part 5: Analytical & Quality Specifications

ParameterSpecificationMethodRationale
Appearance White crystalline powderVisualFree base is an oil; solid indicates successful salt formation.[1]
Assay (HPLC) > 99.0%C18 Column, ACN/H2OCritical for pharmaceutical intermediates.[1]
Thiol Content < 0.1%Ellman's Reagent / HPLCOdor control and downstream toxicity.[1]
Carbonate Content 15–20% w/wTitration (Acid evolution)Confirms stoichiometry (approx 1:1 or 2:1 amine:CO2).[1]
Solubility Soluble in water/methanolVisualCarbonate salt is polar; free base is non-polar.[1]

Part 6: References

  • Vortioxetine Intermediate Synthesis : World Intellectual Property Organization. (2014).[1][3] "Process for the preparation of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine." WO2014161976.[1] (Describes analogous thioether coupling conditions). Link[1]

  • Amine Carbonation Principles : Endress+Hauser. (n.d.).[1] "Carbon capture, utilization, and storage (CCUS) - CO2 purity after amine treatment."[1] (General principles of amine-CO2 interaction and precipitation). Link

  • Piperidine Chemistry : PubChem. (2025).[1] "4-(4-methylphenyl)sulfanylpiperidine Compound Summary." (Chemical properties and identifiers). Link

  • Carbonic Acid Salts in Synthesis : RSC Publishing. (2021).[1] "The application of amine-based materials for carbon capture."[1] (Mechanistic insight into amine-carbamate/carbonate formation). Link

Disclaimer: This protocol involves hazardous chemicals (thiols, caustics).[1] All procedures should be performed in a fume hood with appropriate PPE.[1] The "Carbonic Acid" salt is metastable and should be stored under inert atmosphere to prevent loss of CO2.

Sources

functionalization of the piperidine nitrogen in 4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Functionalization of 4-(4-Methylphenyl)sulfanylpiperidine

Abstract

This technical guide outlines the strategic functionalization of the secondary amine in 4-(4-methylphenyl)sulfanylpiperidine (referred to herein as Compound 1 ). This scaffold is a critical intermediate in the synthesis of serotonin modulators (e.g., Vortioxetine derivatives) and antihistamines. The presence of the thioether moiety (


) at the 4-position introduces a chemoselectivity challenge: the sulfur atom is a competing nucleophile, a potential catalyst poison, and an oxidation liability.[1] This guide provides three validated protocols—Reductive Amination, Amide Coupling, and Palladium-Catalyzed N-Arylation—optimized to bypass these liabilities while ensuring high yield and purity.[1]

Part 1: Strategic Analysis & Chemoselectivity

Before initiating synthesis, the reactivity profile of Compound 1 must be understood to prevent common failure modes.

The Thioether Challenge

The sulfur atom in the 4-position presents three specific risks during N-functionalization:

  • Catalyst Poisoning: In transition-metal catalyzed cross-couplings (Buchwald-Hartwig), the lone pairs on sulfur can coordinate strongly to Palladium (

    
    ), displacing ligands and arresting the catalytic cycle.[1]
    
  • Oxidation Sensitivity: Reagents such as

    
    -CPBA or 
    
    
    
    will oxidize the sulfide to a sulfoxide (
    
    
    ) or sulfone (
    
    
    ).
  • Alkylation Competition: While the secondary amine is more nucleophilic (

    
    ) than the aryl sulfide, strong alkylating agents (e.g., methyl iodide) can result in S-alkylation (sulfonium salt formation) if stoichiometry is not strictly controlled.[1]
    
Decision Matrix: Pathway Selection

FunctionalizationStrategy Start Target Modification Type1 Alkyl Group (sp3 Carbon) Start->Type1 Type2 Carbonyl Group (Amide/Urea) Start->Type2 Type3 Aryl Group (sp2 Carbon) Start->Type3 Method1 Protocol A: Reductive Amination (STAB) Type1->Method1 Preferred Warning Avoid: Direct Alkylation (Risk of S-alkylation) Type1->Warning Alternative Method2 Protocol B: HATU Coupling Type2->Method2 Method3 Protocol C: Buchwald-Hartwig (RuPhos-Pd-G4) Type3->Method3

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target moiety.

Part 2: Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl groups (e.g., benzyl, ethyl) without S-alkylation side products.[1] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[2] Rationale: STAB is milder than


 (no toxic cyanide byproducts) and does not reduce the thioether.[2] It selectively reduces the in situ formed iminium ion without affecting the sulfide.

Materials:

  • Compound 1 (1.0 equiv)[3][4]

  • Aldehyde/Ketone (1.1 equiv)

  • STAB (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][3]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve Compound 1 (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature (RT) for 30 minutes. Note: This protonates the intermediate carbinolamine, facilitating iminium ion formation.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol B: Amide Coupling (N-Acylation)

Objective: Formation of an amide bond.[4][6][7] Reagent of Choice: HATU / DIPEA. Rationale: HATU provides rapid activation, minimizing the time the free amine is in contact with potentially reactive species. It prevents racemization if coupling chiral amino acids.

Materials:

  • Compound 1 (1.0 equiv)[3][4]

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes. Solution should turn yellow/orange.

  • Coupling: Add Compound 1 (1.0 mmol) dissolved in DMF (1 mL) to the activated acid mixture.

  • Reaction: Stir at RT for 1–2 hours.

  • Validation: Check LCMS. The mass should correspond to

    
    .
    
  • Workup: Dilute with EtOAc (30 mL). Wash sequence: 1x Water, 1x Sat.[1]

    
    , 1x Sat. 
    
    
    
    , 1x Brine.[1] Critical: Extensive water washes remove DMF and tetramethylurea byproducts.
  • Purification: Isolate via column chromatography.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the piperidine nitrogen to an aryl halide.[1] The Challenge: Thioethers are "soft" ligands that poison "soft" metals like Pd(0). Standard catalysts (


) often fail.
The Solution:  Use RuPhos-Pd-G4  or BrettPhos-Pd-G4 .[1] These precatalysts contain bulky, electron-rich biaryl phosphine ligands that bind Pd tightly, preventing the sulfur from displacing the ligand.[1]

Reaction Scheme Visualization:

BuchwaldMechanism Precat RuPhos-Pd-G4 (Precatalyst) ActiveCat Active LPd(0) Species (Bulky Ligand Blocks Sulfur) Precat->ActiveCat Activation Base NaOtBu (Base) Base->ActiveCat Substrate Compound 1 (Piperidine-S-Ar) Substrate->ActiveCat Amine Binding ArylHalide Aryl Bromide ArylHalide->ActiveCat Oxidative Addition Product N-Aryl-4-(arylthio)piperidine ActiveCat->Product Reductive Elimination

Figure 2: The bulky RuPhos ligand creates a steric shield (red node), preventing the thioether sulfur from coordinating to the Palladium center, allowing the amine to react selectively.[1]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict

    
     flow, charge a vial with Compound 1  (1.0 mmol), Aryl Bromide (1.0 mmol), and 
    
    
    
    (1.4 mmol).
  • Catalyst Addition: Add RuPhos-Pd-G4 (0.02 equiv / 2 mol%).

  • Solvent: Add anhydrous Toluene or Dioxane (4 mL) (sparged with

    
     for 10 mins prior).
    
  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 3: Analytical Validation & Data

To ensure the protocol worked and the sulfur remained intact, compare analytical data against these benchmarks.

Table 1: Expected Analytical Signatures

FeatureMethodObservationInterpretation
Piperidine N-H 1H NMRBroad singlet @ 1.5–2.5 ppmDisappears upon functionalization.[1]

-Protons
1H NMRMultiplet @ 2.6–3.0 ppmShifts downfield (3.0–4.0 ppm) depending on R-group (Amide > Aryl > Alkyl).[1]
Sulfide Integrity LCMSM+16 or M+32 peaksAbsent. Presence indicates oxidation to Sulfoxide (

) or Sulfone (

).
Sulfide Integrity 13C NMRC-S Carbon shiftRemains relatively constant unless S is oxidized.

References

  • Abdel-Magid, A. F., et al. (1996).[1][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[4][6] Tetrahedron.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • McGowan, M. A., et al. (2010).[1] "Palladium-Catalyzed C-N Cross-Coupling of Secondary Amines: The Use of a Bulky Biarylphosphine Ligand." Organic Letters.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) Protocols."

Sources

catalytic hydrogenation protocols for piperidine sulfide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust Catalytic Hydrogenation Protocols for Piperidine Sulfide Derivatives

Executive Summary: The Sulfur Challenge

In medicinal chemistry, piperidine derivatives containing sulfide (thioether) moieties are critical pharmacophores (e.g., thioridazine analogs, antihistamines). However, synthesizing these cores via catalytic hydrogenation—specifically reducing tetrahydropyridines to piperidines or removing protecting groups—is notoriously difficult.

The Problem: Sulfur is a potent catalyst poison.[1][2][3] The lone pairs on the sulfur atom coordinate strongly to the empty


-orbitals of traditional transition metals (Pd, Pt, Ni), blocking active sites and halting turnover. Furthermore, standard conditions often lead to hydrodesulfurization (HDS) , cleaving the C–S bond and destroying the molecule.

The Solution: This guide details two field-proven protocols that bypass these limitations:

  • Heterogeneous: Using Sulfided Platinum on Carbon (Pt(S)/C) to balance activity with sulfur tolerance.

  • Homogeneous: Utilizing Rhodium-based catalysis (Wilkinson’s Catalyst) for steric precision and mild conditions.

Mechanistic Insight: Poisoning vs. Tolerance

To select the right protocol, one must understand the interaction between the sulfur species and the catalyst surface.

Figure 1: Catalyst Poisoning vs. Sulfided Tolerance Mechanism

G cluster_0 Standard Pd/C (Poisoning) cluster_1 Sulfided Pt(S)/C (Tolerance) Pd_Surface Pd Active Site S_Substrate S-Substrate (Thioether) S_Substrate->Pd_Surface Strong Coordination (Irreversible) H2 H2 Gas H2->Pd_Surface Blocked PtS_Surface Pt(S) Modified Surface (Electron Deficient) S_Substrate_2 S-Substrate S_Substrate_2->PtS_Surface Weak/No Binding H2_2 H2 Gas H2_2->PtS_Surface Heterolytic Cleavage (Active)

Caption: (Left) Sulfur lone pairs irreversibly bind to Pd, blocking H2 activation. (Right) Pre-sulfided Pt surfaces resist further sulfur coordination while retaining the ability to activate H2.

Protocol A: Heterogeneous Hydrogenation (The "Workhorse" Method)

Target Application: Reduction of 1,2,3,6-tetrahydropyridines to piperidines; reduction of nitro/alkene side chains in the presence of sulfides. Primary Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

Rationale: Unlike standard Pd/C, Pt(S)/C is manufactured by poisoning the platinum surface with sulfur during synthesis. This lowers the metal's affinity for the substrate's sulfur atoms (preventing poisoning) and inhibits the hydrogenolysis of C–S bonds (preventing desulfurization).

Materials:
  • Substrate: Piperidine sulfide precursor (e.g., 1 mmol).

  • Catalyst: 5% Pt(S)/C (typically 5–10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[4] Note: Avoid acidic solvents if the sulfide is acid-sensitive.

  • Hydrogen Source: Hydrogen balloon (1 atm) or Parr Shaker (3–5 bar).

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Weigh the substrate (1.0 equiv) into a reaction flask or hydrogenation bottle.

    • Safety Step: Under a flow of Nitrogen or Argon, carefully add the 5% Pt(S)/C catalyst (10 wt% of substrate mass). Do not add dry catalyst to solvent; add catalyst to the dry flask first or wet with a small amount of toluene to prevent ignition.

    • Add the solvent (MeOH, 0.1 M concentration).

  • Hydrogenation:

    • Seal the vessel.[5] Evacuate and backfill with N2 (3 cycles).

    • Evacuate and backfill with H2 (3 cycles).

    • Pressure Selection:

      • Side-chain alkene: 1 atm (Balloon) is usually sufficient.

      • Tetrahydropyridine ring: Pressurize to 3–5 bar (45–75 psi) . The steric bulk of the piperidine ring often requires higher pressure.

    • Stir vigorously at 40–50 °C . Elevated temperature is often required for Pt(S)/C as it is inherently less active than non-sulfided Pd.

  • Monitoring:

    • Monitor via LC-MS or HPLC every 4 hours. Look for the M+2 peak.

    • Stop Condition: If desulfurization (M-32 or similar fragmentation) is observed, lower temperature immediately.

  • Work-up:

    • Purge system with N2.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Warning: The catalyst may still be pyrophoric. Keep the filter cake wet with water/solvent.

    • Concentrate the filtrate to yield the piperidine derivative.[5]

Protocol B: Homogeneous Hydrogenation (The "Precision" Method)

Target Application: Sterically hindered substrates or when Pt(S)/C fails to achieve full conversion. Primary Catalyst: Wilkinson’s Catalyst [RhCl(PPh3)3].

Rationale: Homogeneous Rh(I) catalysts are less susceptible to surface poisoning because the active site is a discrete metal center protected by bulky phosphine ligands. They are highly effective for reducing alkenes without touching sulfides.

Materials:
  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst).

  • Solvent: Benzene/Ethanol (1:1) or Toluene. Note: Wilkinson's catalyst requires non-coordinating solvents to maintain activity.

  • Additives: None usually required.[6]

Step-by-Step Procedure:
  • Dissolution:

    • In a dry Schlenk flask or pressure tube, dissolve the substrate (1.0 mmol) in degassed Toluene/EtOH (1:1, 5 mL).

    • Add Wilkinson’s Catalyst (2–5 mol%). The solution should turn a deep red/orange.

  • Activation:

    • Freeze-pump-thaw to remove oxygen (O2 oxidizes the phosphine ligands, killing the catalyst).

    • Introduce H2 gas.[4][5][6][7][8][9][10]

    • Conditions: For tetrahydropyridines, heat to 60 °C under 5–10 bar H2 pressure. Wilkinson's catalyst is slow at room temperature for hindered internal alkenes.

  • Work-up:

    • Concentrate the solvent.

    • Purification: The primary drawback is removing the Rhodium and phosphine oxides. Pass the crude residue through a short silica plug eluting with Et2O/Hexanes (to remove catalyst residues) followed by a polar solvent (MeOH/DCM) to elute the amine product. Alternatively, use a metal scavenger resin (e.g., QuadraPure™ TU) to remove Rh.

Troubleshooting & Optimization Guide

Table 1: Parameter Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (0% Conv.) Catalyst PoisoningSwitch from Pd/C to Pt(S)/C. Increase catalyst loading to 20 wt%.
Reaction Stalls (<50% Conv.) Steric HindranceIncrease pressure (up to 20 bar) and Temp (60°C). Switch to Homogeneous Rh.
Desulfurization (C-S cleavage) Over-reductionLower Temperature. Switch solvent from MeOH to EtOAc (non-protic). Reduce pressure.[5]
De-benzylation fails S-Poisoning of PdDe-benzylation is extremely difficult with sulfides present. Consider chemical deprotection (ACE-Cl) instead of hydrogenation.

Decision Workflow

Figure 2: Catalyst Selection Decision Tree

DecisionTree Start Start: Piperidine Sulfide Substrate Q1 Target Transformation? Start->Q1 PathA Is the alkene hindered (e.g., tetrahydropyridine)? Q1->PathA Reduce Alkene/Ring PathB Chemical Deprotection Recommended (ACE-Cl or CAN) Hydrogenation likely to fail Q1->PathB Remove Protecting Group (Bn/Cbz) Hetero Protocol A: Pt(S)/C, 1 atm H2, MeOH PathA->Hetero No (Side chain) Homo Protocol A (High P): Pt(S)/C, 5-10 bar, 50°C PathA->Homo Yes (Internal/Ring) Alt Protocol B: Wilkinson's Cat, 60°C, Toluene Homo->Alt If fails

Caption: Workflow for selecting the appropriate reduction strategy based on substrate sterics and transformation type.

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177. Link Foundational text on the mechanism of sulfur poisoning of d-block metals.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Griffith, W. P., et al. (1998). Hydrogenation of sulfur-containing compounds using homogeneous rhodium catalysts. Journal of the Chemical Society, Dalton Transactions. Details the tolerance of Rh-phosphine complexes to sulfur.
  • BenchChem Application Note. (2024). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[1][8][11] Link Modern industrial protocols for handling catalyst poisons.

  • Tang, X., et al. (2023).[7] Efficient Homogeneous Hydrogenation of Olefins with Silylene-Ni Complexes. Organic Letters, 25, 4950-4954.[7] Link Emerging methods for homogeneous hydrogenation.

Sources

Troubleshooting & Optimization

improving reaction yields for 4-(4-methylphenyl)sulfanylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CS-PIP-S-TOL Subject: Optimization of C-S Bond Formation at Piperidine C4 Position Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(4-methylphenyl)sulfanylpiperidine (also known as 4-(p-tolylthio)piperidine) presents a classic chemoselectivity challenge in heterocyclic chemistry: the competition between Nucleophilic Substitution (


)  and Elimination (

)
.

Many researchers report low yields (30-40%) when attempting the direct displacement of 4-chloropiperidine or 4-bromopiperidine with


-thiocresol due to the formation of the 1,2,3,6-tetrahydropyridine  byproduct (elimination).

This guide provides three validated protocols, ranked by reliability, to overcome this bottleneck.

Module 1: Route Selection & Decision Matrix

Before starting, select the protocol that matches your available reagents and purity requirements.[1]

RouteSelection Start START: Select Precursor Q1 Do you have N-Boc-4-hydroxypiperidine? Start->Q1 Q2 Do you have N-Boc-4-mesyloxypiperidine? Q1->Q2 No RouteA PROTOCOL A (Recommended) Thio-Mitsunobu Reaction Yield: 85-95% Stereospecific: Inversion Q1->RouteA Yes (Best Purity) Q3 Do you have 4-Mercaptopiperidine? Q2->Q3 No RouteB PROTOCOL B (Economy) Sn2 Displacement Yield: 50-65% Risk: Elimination Byproduct Q2->RouteB Yes RouteC PROTOCOL C (Catalytic) Pd-Catalyzed Coupling Yield: 70-85% Risk: Catalyst Poisoning Q3->RouteC Yes (Cross-Coupling) caption Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability.

Module 2: The Gold Standard (Thio-Mitsunobu)

Why this works: The Mitsunobu reaction activates the alcohol as a leaving group in situ under neutral conditions (essentially), which drastically minimizes the basicity required, thereby shutting down the E2 elimination pathway that plagues standard substitution.

Reagents Required
  • Substrate:

    
    -Boc-4-hydroxypiperidine (1.0 equiv)
    
  • Nucleophile:

    
    -Thiocresol (4-methylbenzenethiol) (1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 
    
    
    
    -Boc-4-hydroxypiperidine (
    
    
    equiv),
    
    
    -thiocresol (
    
    
    equiv), and
    
    
    (
    
    
    equiv) in anhydrous THF.
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature prevents side reactions of the betaine intermediate.

  • Addition: Add DIAD (

    
     equiv) dropwise over 20 minutes. The solution will turn yellow/orange.[1][3]
    
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude will contain triphenylphosphine oxide (

    
    ).[1][2]
    
    • Tip: Triturate the crude residue with cold diethyl ether/hexanes (1:1).

      
       often precipitates out; filter it off.[1]
      
    • Column: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).[1]

Expected Yield: >85% isolated yield.

Module 3: The Economy Route ( Displacement)

Why use this: If Mitsunobu reagents are unavailable or too expensive for scale-up.[1] The Risk: High basicity promotes E2 elimination.[1]

Reagents Required
  • Substrate:

    
    -Boc-4-mesyloxypiperidine (OMs) or 
    
    
    
    -Boc-4-bromopiperidine.
    • Note: The Mesylate (OMs) is preferred over Bromide (Br) as it is a better leaving group and can be prepared freshly from the alcohol.

  • Nucleophile:

    
    -Thiocresol (
    
    
    
    equiv)
  • Base:

    
     (mild) or 
    
    
    
    (faster) (
    
    
    equiv)
  • Solvent: DMF or

    
     (Polar Aprotic is mandatory).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve

    
    -thiocresol in DMF (
    
    
    
    M).
  • Thiolate Formation: Add

    
     and stir at RT for 15 mins.
    
    • Troubleshooting: If the solution turns dark green/black, you have trace metal contamination or oxidation.[1] Degas the solvent.[1]

  • Addition: Add

    
    -Boc-4-mesyloxypiperidine.
    
  • Temperature Control (CRITICAL):

    • Do NOT reflux. Heat to 50–60°C maximum.

    • Why? Higher temperatures (

      
      ) exponentially increase the rate of elimination to form the enamine/alkene byproduct.
      
  • Monitoring: Check TLC after 4 hours. If starting material remains, add 0.1 equiv of KI (Finkelstein catalyst) rather than increasing heat.[1]

Module 4: Troubleshooting & FAQs

Common Failure Modes

FailureModes Issue1 Low Yield (<40%) Cause1 Elimination Reaction (Formation of alkene) Issue1->Cause1 Fix1 Switch to Mitsunobu OR Lower Temp in Sn2 Cause1->Fix1 Issue2 Product is Oil (Should be Solid) Cause2 Disulfide Impurity (Dimerization of thiol) Issue2->Cause2 Fix2 Add NaBH4 (0.1 eq) or PPh3 during workup Cause2->Fix2 Issue3 Stench in Lab Cause3 Residual Thiol Issue3->Cause3 Fix3 Quench glassware with Bleach (NaOCl) Cause3->Fix3 caption Figure 2: Troubleshooting logic for common synthetic issues.

Frequently Asked Questions

Q: Can I use 4-chloropiperidine HCl directly? A: Not recommended. The secondary amine is nucleophilic and will compete, leading to


-alkylation or polymerization. You must use an 

-protected species (Boc, Cbz, or Benzyl).[1] Additionally, Chloride is a poor leaving group on a secondary carbon; you will need harsh heat, which guarantees elimination.[1]

Q: My product has a mass of [M-2] or [2M-2]. What happened? A: You have formed the disulfide dimer (p-Tolyl-S-S-p-Tolyl).

  • Cause: Oxidation of your starting thiol by air.[1]

  • Fix: Run the reaction under strict Nitrogen/Argon. If the impurity is present in the product, reduce it back to the thiol using

    
     in ethanol, then re-purify, or simply wash the organic layer with basic sodium dithionite.
    

Q: How do I remove the Boc group afterwards? A: The sulfide linkage is stable to acid. Dissolve the purified


-Boc intermediate in DCM and add 

HCl in Dioxane (or TFA). Stir for 1 hour at RT. The product will precipitate as the hydrochloride salt (CAS: 101768-81-4).

Data Comparison

ParameterProtocol A (Mitsunobu)Protocol B (Sn2 Mesylate)Protocol C (Pd-Coupling)
Yield 85-95% 50-65%70-80%
Purity (Crude) HighModerate (Alkene impurity)High
Reagent Cost High (DIAD/PPh3)LowHigh (Pd Catalyst)
Atom Economy Poor (TPPO waste)GoodModerate
Operational Difficulty Easy (Room Temp)Moderate (Temp sensitive)Hard (Inert box preferred)

References

  • Mitsunobu Reaction for C-S Bond Formation

    • Title: "The Mitsunobu Reaction"[2][3][4][5][6][7]

    • Source: Organic Reactions (Wiley)
    • Context: General mechanism and application to thiols.[1]

    • URL:

  • Prevention of Disulfides

    • Title: "Photooxidative Coupling of Thiophenol Deriv
    • Source: J. Phys.[1] Chem. A (2010)

    • Context: Explains the mechanism of thiol oxidation (impurity form
    • URL:

  • Piperidine Substitution Precedents

    • Title: "Synthesis of 4-(arylthio)piperidines"
    • Source: Journal of Medicinal Chemistry (Various patents/papers on Vortioxetine intermediates utilize similar chemistry).[1]

    • Context: Confirms the stability of the 4-thioether scaffold.
    • URL:

Sources

Technical Support Center: Purification of 4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

Subject: Purification and Handling of 4-(4-methylphenyl)sulfanylpiperidine (and its Carbonic Acid/Carbonate species). Target Audience: Medicinal Chemists, Process Development Scientists.[1][2][3][4] Compound Class: Aryl-thio-piperidines (Secondary Amine / Thioether).[1][2][3][4]

Executive Summary: 4-(4-methylphenyl)sulfanylpiperidine (also known as 4-(p-tolylthio)piperidine) is a bifunctional intermediate containing a secondary amine and an aryl-sulfide moiety.[1][2][3][4] This structure presents two distinct stability challenges:

  • Nitrogen Sensitivity: The secondary amine avidly absorbs atmospheric

    
     to form carbamic acid  or carbonate salts  (often misidentified as "carbonic acid" complexes).[1][2][3][4] This leads to "gummy" solids and melting point depression.[1][2][3][4]
    
  • Sulfur Sensitivity: The sulfide linkage is prone to oxidation, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1][2][3][4]

This guide provides troubleshooting for these specific issues, focusing on the removal of carbonate species ("carbonic acid" derivatives) and the isolation of the pure free base or hydrochloride salt.

Impurity Profile & Chemical Identity

Before initiating purification, identify the state of your material.[1][2][3][4]

SpeciesChemical BehaviorVisual Indicator
Free Base Oily liquid or low-melting solid.[1][2][3][4] Soluble in organics (

, EtOAc).[1][2][3][4]
Clear/Pale Yellow Oil
Carbonate/Carbamate Formed by air exposure (

).[1][2][3][4] Poor solubility in non-polar solvents.[1][2][3][4]
White/Off-white Crust or Gum
Sulfoxide Impurity Oxidation byproduct.[1][2][3][4] More polar than the product.Darkening color / Tailing on TLC
Thiol Precursor Unreacted 4-methylbenzenethiol.[1][2][3][4] Strong odor.[1][2][3][4]Pungent "garlic/rotten egg" smell

Troubleshooting Guide (FAQ)

Q1: My compound was a clear oil, but after storage, it turned into a white, crusty solid that doesn't dissolve fully in ether. What happened? Diagnosis: You are likely observing amine carbonate formation .[1][2][3][4] Secondary amines react with atmospheric


 and moisture to form salts (ammonium carbonates/carbamates).[1][2][3][4]
Solution:  Do not attempt to recrystallize immediately. You must "break" the carbonate salt using Protocol A (Base Wash)  below.[1][2][3][4] Store the purified free base under Argon/Nitrogen.[1][2][3][4]

Q2: I see a persistent "tail" on my TLC plate even after column chromatography. Diagnosis: This is often due to the interaction between the basic amine and the acidic silica gel.[1][2][3][4] Solution: Add 1% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:TEA 95:4:1).[1][2][3][4] This neutralizes the silica sites.[1][2][3][4][5] Alternatively, use Protocol B (Acid-Base Extraction) to bypass chromatography.[1][2][3][4]

Q3: The material has a strong sulfur stench. Diagnosis: Residual p-toluenethiol (starting material).[1][2][3][4] Solution: Thiols are weakly acidic (


).[1][2][3][4] Wash the organic phase with 1M NaOH.[1][2][3][4] The thiol will deprotonate and move to the aqueous layer, while the amine product remains in the organic layer.[1][2][3][4]

Detailed Purification Protocols

Protocol A: Removal of Carbonate Species ("Carbonic Acid" Cleanup)

Use this when the material has solidified due to air exposure.[1][2][3][4]

  • Dissolution: Dissolve the "gummy" crude material in Dichloromethane (DCM) . If solids persist, they are likely inorganic carbonates; filter them out.[1][2][3][4]

  • Basification: Add an equal volume of 1M NaOH or saturated

    
     .
    
    • Mechanism:[1][2][3][4][6][7][8] High pH forces the equilibrium from the ammonium carbonate salt back to the free amine and dissolved carbonate ions.[1][2][3][4]

  • Agitation: Stir vigorously for 15 minutes.

  • Separation: Separate the layers. The organic layer contains your Free Base .[1][2][3][4]

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate).[1][2][3][4] Do not use acidic drying agents.[1][2][3][4]
    
  • Concentration: Evaporate solvent under reduced pressure. Flush with Nitrogen immediately to prevent re-formation of the carbonate.[1][2][3][4]

Protocol B: Acid-Base Extraction (The "Springing" Method)

Best for removing non-amine impurities (sulfides, hydrocarbons).[1][2][3][4]

  • Acidification: Dissolve crude mixture in Ethyl Acetate. Extract with 1M HCl (aq) (3x).[1][2][3][4]

    • Result: The amine becomes the water-soluble Hydrochloride salt.[1][2][3][4] Neutral impurities (sulfides, sulfoxides) remain in the Ethyl Acetate.[1][2][3][4]

  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate to remove trapped organics.[1][2][3][4]

  • Basification ("Springing"): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Result: The amine precipitates as the Free Base (oil or solid).[1][2][3][4]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Isolation: Dry (over

    
    ) and concentrate the DCM extracts to yield pure amine.
    
Protocol C: Recrystallization (Hydrochloride Salt)

If the Free Base is too unstable/oily, convert to the HCl salt for storage.[1][2][3][4]

  • Dissolve the Free Base in a minimum amount of Ethanol or Isopropanol .[1][2][3][4]

  • Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until acidic (pH < 2).

  • Add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Cool to -20°C overnight. Filter the white crystals.[1][2][3][4]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying 4-(4-methylphenyl)sulfanylpiperidine based on the specific impurity detected.

PurificationLogic Start Crude Material (4-(4-methylphenyl)sulfanylpiperidine) CheckState Visual Inspection Start->CheckState Gummy Gummy/White Crust (Carbonate Contamination) CheckState->Gummy Solidified Oily Oily/Colored (Organic Impurities) CheckState->Oily Liquid ProtocolA Protocol A: Base Wash (NaOH) Breaks Carbonate Salt Gummy->ProtocolA ProtocolB Protocol B: Acid-Base Extraction Removes Neutral Organics Oily->ProtocolB ResultBase Pure Free Base (Store under N2) ProtocolA->ResultBase ProtocolB->ResultBase MakeSalt Optional: Form HCl Salt (Protocol C) ResultBase->MakeSalt For Long Term Storage

Caption: Decision tree for selecting the appropriate purification protocol based on the physical state of the crude amine.

References

  • Amine-Carbonate Interactions

    • Mechanism:[1][2][3][4][5][6][7][8] Secondary amines react reversibly with

      
       to form carbamates.[1][2][3][4] This is a standard purification challenge in amine synthesis.
      
    • Source: B. R.[1][2][3][4] Brown, The Organic Chemistry of Aliphatic Nitrogen Compounds, Oxford University Press.[1][2][3][4]

  • Purification of Secondary Alkyl Amines

    • Methodology: "Separation and purification of secondary alkyl primary amines" (Use of acid/base springing and carbonate handling).[1][2][3][4][6]

    • Source: U.S. Patent 3,470,251.[1][2][3][4][9]

  • Compound Properties (4-(p-tolylthio)piperidine)

    • Chemical Data: 4-(4-Methylphenyl)sulfanylpiperidine (CAS: 101768-80-3).[1][2][3][4]

    • Source: PubChem Compound Summary.[1][2][3][4] [1][2][3][4]

  • Flash Chromatography of Amines

    • Technique: "How do I purify ionizable organic amine compounds using flash column chromatography?
    • Source: Biotage Technical Notes.[1][2][3][4]

Sources

Technical Support Center: Solubility Optimization for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Troubleshooting Solubility of Piperidine Derivatives in DMSO and Methanol Ticket ID: SOL-PIP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Science

Piperidine derivatives are ubiquitous in drug discovery (e.g., Fentanyl, Paroxetine) but present a unique solubility paradox.[1] The piperidine ring is a secondary amine with a typical pKa of ~11.2 , making it highly basic.

When you encounter solubility failures with these derivatives, it is rarely a random event.[1] It is usually a conflict between the thermodynamic lattice energy of the solid and the solvation capacity of the chosen solvent system.

The Physicochemical Conflict
ParameterDMSO (Dimethyl Sulfoxide)Methanol (MeOH)Impact on Piperidines
Type Polar AproticPolar ProticDMSO dissolves lipophilic tails; MeOH solvates polar heads.[1]
Dielectric Constant ~47~33DMSO is superior for charge separation but poor for hydrogen bonding donation.[1]
Hygroscopicity Extreme ModerateDMSO absorbs atmospheric water, acting as an "anti-solvent."[1]
Freezing Point 18.5°C-97.6°CDMSO freezes at room temp, causing "cryo-precipitation."[1]

Troubleshooting Workflow (Decision Matrix)

Before altering your sample, consult this decision matrix to identify the root cause of the precipitation.

SolubilityTroubleshooting Start START: Visual Inspection (Turbidity/Precipitate) SolventCheck Check Solvent System Start->SolventCheck DMSO Solvent: DMSO SolventCheck->DMSO MeOH Solvent: Methanol SolventCheck->MeOH HygroCheck Is DMSO Old/Opened? DMSO->HygroCheck WaterIssue Issue: Water Uptake (Anti-solvent effect) HygroCheck->WaterIssue Yes (>1 week open) Sonicate Action: Sonication (40kHz, 30-60s) HygroCheck->Sonicate No (Fresh) ReplaceDMSO Action: Use Fresh Anhydrous DMSO WaterIssue->ReplaceDMSO SaltCheck Is Compound a Salt (e.g., HCl)? MeOH->SaltCheck FreeBase Form: Free Base SaltCheck->FreeBase SaltForm Form: Salt SaltCheck->SaltForm Acidify Action: Add 1% Acetic Acid (Protonation) FreeBase->Acidify Increase Polarity SaltForm->Sonicate Heat Action: Gentle Heat (37-45°C) Sonicate->Heat If still turbid

Caption: Figure 1.[1][2] Systematic decision tree for diagnosing piperidine derivative solubility failures based on solvent properties.

DMSO-Specific Issues & Solutions

Issue: "My stock solution precipitated after storing it in the fridge." Diagnosis: Cryo-Precipitation & Hygroscopicity.[1][3]

DMSO freezes at 18.5°C .[1] When you store stocks at 4°C or -20°C, the DMSO crystallizes.[1] As it freezes, it excludes the dissolved compound, forcing it into a high-concentration "brine" between crystals.[1] Upon thawing, the compound may not redissolve because it has formed a stable crystal lattice (Ostwald ripening).[1] Furthermore, DMSO is highly hygroscopic; absorbed water acts as an anti-solvent for lipophilic piperidines [1].[1]

Protocol: The "Rescue" Method for DMSO Stocks

  • Warm: Place the vial in a 37°C water bath for 10 minutes. Do not overheat, as DMSO can oxidize amines at high temps.[1]

  • Sonicate: Use an ultrasonic bath (not a probe) for 2–5 minutes. This breaks up crystal aggregates.[1]

  • Vortex: Vigorously vortex for 30 seconds.

  • Verify: Hold the vial up to a light source. Any "swirling" or refraction indicates undissolved micro-crystals.[1]

Prevention:

  • Use Anhydrous DMSO (stored over molecular sieves).[1]

  • Store in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Flush headspace with argon/nitrogen before closing vials.[1]

Methanol-Specific Issues & Solutions

Issue: "My piperidine derivative won't dissolve in Methanol, even though it's polar." Diagnosis: Incorrect Ionization State.

Piperidines exist in equilibrium between the free base (uncharged) and the conjugate acid (charged).

  • Free Base: Lipophilic.[1] Soluble in DCM, Chloroform.[1][4] Less soluble in pure MeOH.[1]

  • Salt (HCl, TFA): Hydrophilic.[1] Soluble in MeOH, Water.[1]

If you have a Free Base piperidine, it may not dissolve in neutral Methanol because the lattice energy is too high to be overcome by simple dipole interactions.

Protocol: pH Tuning in Methanol

  • Check the Form: Verify if your sample is a salt or free base.[1][5]

  • Acidification (For Free Bases): Add 1% Acetic Acid or 0.1% Formic Acid to the Methanol.[1]

    • Mechanism: This protonates the piperidine nitrogen (

      
      ), vastly increasing solvation by Methanol via ion-dipole interactions [2].[1]
      
  • Counter-ion Switch (For Salts): If the HCl salt is insoluble in MeOH, the chloride ion might be holding the crystal too tightly. Consider converting to a Mesylate or Tosylate salt, which often have better organic solubility.[1]

The "Crash-Out" Phenomenon (Dilution into Aqueous Media)

Issue: "The stock is clear, but it turns cloudy immediately when I add it to my assay buffer." Diagnosis: The "Solvent Shock" Effect.[6]

When a DMSO stock is added to an aqueous buffer, the water strips the DMSO solvation shell away from the hydrophobic piperidine tail faster than the water can form a hydration shell. The molecules aggregate instantly.

CrashOutMechanism Stock DMSO Stock (Solvated) Mixing Mixing Phase (Solvent Exchange) Stock->Mixing Add to Buffer Agg Hydrophobic Aggregation Mixing->Agg Rapid H2O influx (High Local Conc.) Stable Stable Aqueous Solution Mixing->Stable Slow Addition + Vortexing Agg->Stable Requires Surfactant/Cyclodextrin

Caption: Figure 2. Mechanism of precipitation during aqueous dilution (The "Crash-Out" Effect).

Protocol: The "Step-Down" Dilution Method Do not pipette DMSO stock directly into static buffer.

  • Intermediate Dilution: Dilute your 10mM DMSO stock to 1mM using pure DMSO first.[1]

  • Dynamic Addition:

    • Place your buffer on a vortexer (low speed).[1]

    • Add the DMSO stock dropwise into the center of the vortex.

    • Why? This rapidly disperses the DMSO, preventing high local concentrations where precipitation triggers [3].[1]

  • Limit DMSO: Keep final DMSO concentration < 0.5% .

  • Additives: If precipitation persists, add 0.05% Tween-20 or BSA to the buffer before adding the compound. These act as "chaperones" to prevent aggregation.[1]

Frequently Asked Questions (FAQ)

Q: Can I heat my Piperidine derivative in DMSO to 80°C to dissolve it? A: Avoid this. While it will dissolve, hot DMSO can act as a mild oxidant (Swern-like conditions), potentially converting your piperidine to an imine or N-oxide.[1] Stick to 37–45°C.[1]

Q: Why does my compound dissolve in DMSO-d6 (for NMR) but not regular DMSO? A: It is likely a water issue. NMR solvents are typically packaged in sealed ampoules and are extremely dry.[1] Your lab grade DMSO bottle may have absorbed atmospheric water.[1][7] Dry your DMSO over 3Å molecular sieves.[1]

Q: Is sonication safe for my compound? A: Yes, for piperidine derivatives, standard bath sonication (40 kHz) is safe and effective.[1] Avoid high-power probe sonication which can generate excessive heat and free radicals.[1]

References

  • Ziath. (2019).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem. (2025).[1][4][7][8][9][10] Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Handling and Solubility of Peptide and Small Molecule Inhibitors.[1] Retrieved from [1]

Sources

removing impurities from 4-(p-tolylthio)piperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TTP-PUR-001 Subject: Removal of Thiol, Disulfide, and Solvent Impurities from 4-(p-tolylthio)piperidine Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely synthesizing 4-(p-tolylthio)piperidine via a nucleophilic substitution reaction between a piperidine derivative (e.g., 4-chloropiperidine or an N-protected variant) and p-thiocresol (4-methylbenzenethiol).

This reaction mixture presents a classic "triad of impurities":

  • Excess p-Thiocresol: Highly odorous, acidic (pKa ~6.6), and prone to oxidation.

  • Bis(p-tolyl) disulfide: A neutral, lipophilic dimer formed by the oxidation of the thiol.

  • Reaction Solvents: High-boiling polar aprotic solvents (DMF, DMSO) that are difficult to remove via rotary evaporation.

This guide provides a modular troubleshooting approach. Do not blindly follow a recipe. Use the diagnostic questions below to select the correct protocol for your specific mixture.

Module 1: The "Silver Bullet" (Acid-Base Extraction)

Applicability: Use this ONLY if your product is the free amine (secondary amine). If your product is N-Boc or N-Acetyl protected, skip to Module 2.

The Logic: This protocol exploits the massive pKa differential between your product and the impurities.

  • Product (Amine): Basic (pKa

    
     11.2) [1]. Protonates at pH < 9.
    
  • Impurity (Thiol): Acidic (pKa

    
     6.[1]6) [2]. Deprotonates at pH > 8.
    
  • Impurity (Disulfide): Neutral.[1] Remains in organic phase regardless of pH.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic washes.

  • Acid Extraction (Targeting the Product):

    • Extract the organic layer with 1M HCl (3x).

    • Result: The piperidine product protonates (

      
      ) and moves to the Aqueous Phase .[2]
      
    • Fate of Impurities: The neutral disulfide and unreacted thiol remain in the Organic Phase .

  • Organic Wash (Discard):

    • Keep the aqueous layer. You can discard the organic layer (contains the stench and the dimer).

  • Basification & Recovery:

    • Cool the aqueous layer on ice.[2][3]

    • Slowly add 6M NaOH until pH > 12. (Check with pH paper; the solution must be strongly basic to ensure the amine is fully deprotonated).

    • Result: The product returns to its neutral, organic-soluble form.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with EtOAc or DCM (3x).

    • Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      

Visualizing the Logic:

AcidBaseExtraction Crude Crude Mixture (Amine + Thiol + Disulfide) AcidWash Add 1M HCl Partition Crude->AcidWash OrgPhase1 Organic Phase (Contains Thiol & Disulfide) AcidWash->OrgPhase1 Neutrals/Acids AqPhase1 Aqueous Phase (Contains Protonated Product) AcidWash->AqPhase1 Salts (R-NH2+) Discard DISCARD (Proper Chemical Waste) OrgPhase1->Discard Basify Basify to pH > 12 (NaOH) AqPhase1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Phase (Pure Product) Extract->FinalOrg

Figure 1: Flowchart for the purification of free-base 4-(p-tolylthio)piperidine, separating it from neutral and acidic sulfur impurities.

Module 2: N-Protected Intermediates (The "Sticky" Thiol)

Applicability: Use this if your nitrogen is protected (e.g., N-Boc), rendering the molecule non-basic. You cannot use acid extraction.

The Problem: You cannot force the product into water with acid. You must wash the impurities away from the product.

Q: "My product smells like burnt garlic/rubber. How do I kill the thiol?" A: p-Thiocresol has a pKa of ~6.6. It is easily deprotonated by weak bases, forming a water-soluble thiolate salt (


).

Protocol:

  • Dilution: Dilute reaction mixture with Diethyl Ether (

    
    )  or EtOAc.
    
  • Basic Wash: Wash the organic layer vigorously with 1M NaOH (2x).

    • Mechanism:[4][5][6][7]

      
      .
      
    • Note: The yellow color in the aqueous layer indicates the thiolate anion.

  • Bleach Quench (Safety): Treat the basic aqueous waste with dilute bleach (sodium hypochlorite) in the fume hood before disposal. This oxidizes the smelly thiolate to the less odorous sulfonate/sulfate [3].

Q: "I see a spot running near the solvent front on TLC. What is it?" A: This is likely Bis(p-tolyl) disulfide .[8]

  • Cause: Thiols oxidize in air. If you ran the reaction without strict inert atmosphere, this impurity is inevitable.

  • Removal: It is neutral and lipophilic.

    • Option A: Recrystallization (if your product is solid) from Hexanes/EtOAc. The disulfide is highly soluble in hexanes; your polar carbamate might precipitate.

    • Option B: Column Chromatography.[9] The disulfide will elute very quickly (High Rf) in non-polar solvent systems (e.g., 100% Hexanes or 5% EtOAc/Hex).

Module 3: Chromatographic Troubleshooting

Q: "My amine product streaks/tails on the silica column. I'm losing yield." A: Free amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak broadening and irreversible adsorption.

The Fix: You must "deactivate" the silica.

  • The Modifier: Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to your mobile phase (e.g., DCM/MeOH/
    
    
    90:9:1).
  • Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.

Data: Impurity Profile & Retention

CompoundFunctionalitypKaTLC Behavior (Normal Phase)Removal Strategy
4-(p-tolylthio)piperidine Secondary Amine~11.2Low Rf, Streaks (unless basic)Acid-Base Extraction
p-Thiocresol Thiol~6.6Mid Rf, UV active1M NaOH Wash
Bis(p-tolyl) disulfide DisulfideN/AHigh Rf (near solvent front)Hexane Wash / Chromatography
DMF / DMSO SolventN/ABaseline (stays at origin)Aqueous LiCl Wash
Module 4: Removing High-Boiling Solvents (DMF/DMSO)

Q: "I can't rotavap off the DMF. It's ruining my extraction." A: DMF and DMSO are miscible with water but also dissolve organics, leading to emulsions.

Protocol (The LiCl Method):

  • Dilute the reaction mixture with 5 volumes of EtOAc or

    
    .
    
  • Wash with 5% Lithium Chloride (LiCl) aqueous solution (3x).

    • Why LiCl? It increases the ionic strength of the aqueous layer, "salting out" your organic product while pulling the polar DMF/DMSO into the water phase [4].

  • Follow with a standard water wash and brine wash.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7930, 3-Thiocresol. (Note: p-isomer properties are analogous). Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Removal of Smelly Thiols. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Removing DMF and DMSO. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Piperidine Carbonate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-CO2-CRYS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the crystallization of piperidinium salts formed via carbon dioxide capture.

Critical Distinction: Before proceeding, you must identify your target species. Piperidine reacts with


 through two distinct pathways depending on the presence of water:
  • Anhydrous Conditions: Forms Piperidinium 1-piperidinecarboxylate (Carbamate).[1]

  • Hydrous Conditions: Forms Piperidinium Bicarbonate (or Carbonate).

This guide focuses on the Piperidinium Bicarbonate pathway, as it is the primary target for solid-state isolation in drug development and carbon capture applications.

Module 1: Reaction & Crystallization Dynamics

The Chemistry of Nucleation

Unlike standard cooling crystallization, this is a reaction-crystallization process. The driving force is the chemical potential difference generated by the exothermic reaction of


 with the amine.

The Pathway:



Visualizing the Reaction Landscape

The following diagram illustrates the critical divergence in product formation based on solvent water content.

ReactionPathway Start Piperidine Feed CO2 CO2 Addition Start->CO2 CheckH2O Water Content? CO2->CheckH2O Anhydrous Anhydrous Solvent (Toluene/Cyclohexane) CheckH2O->Anhydrous < 0.1% H2O Hydrous Aqueous/Wet Solvent CheckH2O->Hydrous > 1.0% H2O Carbamate Piperidinium Carbamate (Unstable Solid) Anhydrous->Carbamate N-C Bond Formation Bicarbonate Piperidinium Bicarbonate (Target Crystal) Hydrous->Bicarbonate Hydrolysis + Protonation

Figure 1: Reaction divergence pathway. Controlling water content is the primary variable in determining salt species.

Module 2: Standard Operating Procedure (SOP)

Protocol: Gas-Liquid Reactive Crystallization

Objective: High-yield isolation of Piperidinium Bicarbonate.

ParameterSpecificationRationale
Solvent System Toluene or Ethyl Acetate (saturated with water)Piperidine is soluble; the salt is insoluble (antisolvent effect).
Concentration 1.0 M - 2.0 M PiperidineHigh concentration promotes immediate supersaturation.
Temperature 0°C to 10°CCritical: Reaction is exothermic. Heat favors decomposition (

loss).[2]
Gas Flow 100-200 mL/min (fritted sparger)Fine bubbles maximize mass transfer area (

).
Agitation High Shear (>400 RPM)Prevents localized hot spots and breaks up oil droplets.

Step-by-Step Workflow:

  • Charge: Load reactor with Toluene and Piperidine. Add 1.1 molar equivalents of deionized water (relative to amine).

  • Cool: Chill jacket to 0°C. Ensure internal temperature reaches <5°C.

  • Sparge: Introduce

    
     gas through a submerged frit.
    
    • Observation: Solution will warm slightly (exotherm).

    • Observation: Turbidity (cloud point) should appear within 10-15 minutes.

  • Age: Continue sparging for 60 minutes.

  • Digest: Stop gas flow. Hold at 0°C for 30 minutes to ripen crystals.

  • Filter: Cold filtration required. Wash with cold Toluene.

Module 3: Troubleshooting "Oiling Out"

The Issue: Instead of white crystals, a viscous yellow/brown oil separates at the bottom of the flask. The Cause: Liquid-Liquid Phase Separation (LLPS).[3][4] The melting point of the solvated salt is lower than the process temperature, or impurities have depressed the melting point.[3][5]

Diagnostic Flowchart

OilingOut Issue Problem: Product Oils Out CheckTemp Check Reactor Temp Issue->CheckTemp HighTemp Temp > 20°C? CheckTemp->HighTemp Yes LowTemp Temp < 10°C? CheckTemp->LowTemp No ActionCool Action: Lower Temp to 0°C (Salt MP is likely exceeded) HighTemp->ActionCool CheckImpurities Check Feed Purity LowTemp->CheckImpurities Impure Feed < 98% Pure CheckImpurities->Impure Yes Pure Feed > 99% Pure CheckImpurities->Pure No ActionDistill Action: Distill Piperidine (Impurities depress MP) Impure->ActionDistill ActionSeed Action: Add Seeds @ Cloud Point (Bypass metastable zone) Pure->ActionSeed

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS).

Corrective Actions for Oiling Out:

  • Seeding: Add 1 wt% pure seed crystals exactly when the solution turns hazy. This provides a template for growth, bypassing the oil phase.

  • Slower Addition: Reduce

    
     flow rate. High supersaturation pushes the system into the "labile" zone where oiling is favored over nucleation.
    
  • Solvent Swap: If using alcohols (Methanol), switch to non-polar solvents (Toluene/Heptane). Alcohols often stabilize the oil phase through hydrogen bonding.

Module 4: Isolation & Stability (The "Drying" Trap)

Critical Warning: Piperidinium bicarbonate is thermally unstable. It exists in equilibrium with its dissociation products.



Drying Protocol:

  • Method: Vacuum Desiccation.[6]

  • Temperature: DO NOT EXCEED 30°C.

  • Pressure: 50-100 mbar.

  • Desiccant: Use

    
     or KOH pellets in the desiccator to scavenge water without heating.
    
  • Storage: Store in a tightly sealed container at 4°C. The salt will slowly lose

    
     at room temperature, reverting to the liquid amine.
    

Frequently Asked Questions (FAQ)

Q1: Why did my crystals disappear overnight? A: The container was likely not sealed hermetically. Piperidinium bicarbonate has a significant vapor pressure of dissociation. If


 escapes, the equilibrium shifts left, regenerating liquid piperidine.

Q2: Can I use Ethanol as a solvent? A: Ethanol is risky. The salt is moderately soluble in ethanol, leading to low yields. Furthermore, ethanol is hygroscopic; excess water can cause the salt to dissolve into a "syrup" rather than crystallize. Use Ethanol only as a co-solvent (<10%) with Ethyl Acetate or Toluene.

Q3: Is the product the Carbamate or the Bicarbonate? A: Perform an IR spectroscopy test.

  • Bicarbonate: Look for broad OH stretch (

    
    ) and distinct 
    
    
    
    split peaks around
    
    
    .
  • Carbamate: Shows a characteristic

    
     stretch but lacks the intense OH broadening of the hydrated bicarbonate.
    

References

  • PubChem. (2025).[7] Piperidinium bicarbonate | C6H13NO3.[7] National Library of Medicine.

  • Li, X., et al. (2019). Corrosion behaviour of carbon steel in CO2-loaded 4-amino-1-propyl-piperidine solution. International Journal of Greenhouse Gas Control.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes.

  • Sutter, D., et al. (2018). Crystallization of Guanidine Carbonates for CO2 Capture. ResearchGate.

Sources

Technical Support Center: Troubleshooting Sulfanylpiperidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion & Catalyst Deactivation in N-Arylation of Sulfanylpiperidines Doc ID: TS-CHEM-2026-SP Last Updated: February 23, 2026

Executive Summary: The "Sulfur Problem"

Coupling sulfanylpiperidines (piperidines bearing thioether or thiol substituents) is notoriously difficult due to the high affinity of sulfur for transition metals. In Palladium (Pd) or Copper (Cu) catalyzed cross-couplings (Buchwald-Hartwig, Ullmann), the sulfur atom acts as a catalyst poison, irreversibly binding to the metal center and displacing the ligands required for the catalytic cycle.

This guide provides field-proven troubleshooting workflows to restore conversion, focusing on ligand steric bulk , precatalyst selection , and alternative SNAr pathways .

Diagnostic Triage: Identify Your Failure Mode

Before altering conditions, diagnose the specific failure mode using the decision tree below.

TroubleshootingFlow Start START: Low Conversion Observed CheckColor Observation: Reaction Mixture Appearance? Start->CheckColor BlackPpt Turns Black/Mirror Immediately CheckColor->BlackPpt Rapid Darkening NoChange No Color Change / Clear CheckColor->NoChange Remains Pale Sol_Poison ISSUE: Catalyst Poisoning ACTION: Switch to BrettPhos/RuPhos G4 BlackPpt->Sol_Poison CheckMass LCMS Analysis of Crude NoChange->CheckMass WrongMass Wrong Mass (Dimer/S-Arylation) CheckMass->WrongMass Unexpected Peak SM_Only Starting Material Only CheckMass->SM_Only No Product Sol_Regio ISSUE: S-Arylation Competition ACTION: Mask Thiol (Trityl/Boc) WrongMass->Sol_Regio Sol_SNAr ISSUE: Low Nucleophilicity ACTION: Switch to SNAr (DMSO/Cs2CO3) SM_Only->Sol_SNAr

Figure 1: Diagnostic decision tree for isolating the root cause of coupling failure.

Deep Dive: Troubleshooting & Protocols

Issue 1: Catalyst Poisoning (Reaction Turns Black)

The Mechanism: Sulfur atoms (thioethers, and especially free thiols) possess lone pairs that coordinate strongly to Pd(II) intermediates. This forms a "rest state" trap, preventing the reduction to the active Pd(0) species or blocking the coordination of the aryl halide. The "black" precipitate is often inactive Pd-black aggregates formed after ligand dissociation.

The Solution: Use Bulky Biaryl Phosphine Ligands . Ligands like BrettPhos and RuPhos are sufficiently bulky to prevent the sulfur atom from coordinating to the metal center while still allowing the smaller amine (piperidine nitrogen) to access the catalyst.

Optimized Protocol: Pd-Catalyzed Coupling of 4-(Methylthio)piperidine

Use this for electron-rich or neutral aryl halides where SNAr is impossible.

ComponentStandard ReagentOptimized RecommendationRationale
Catalyst Pd(PPh3)4 or Pd(OAc)2RuPhos Pd G4 or BrettPhos Pd G4 Precatalysts (G3/G4) ensure rapid formation of the active species without requiring reduction by the amine, which is often inhibited by sulfur [1].
Ligand BINAP / XantphosRuPhos (Primary choice) or tBuBrettPhos Extremely bulky ligands sterically shield the Pd center from sulfur poisoning [2].
Base K2CO3NaOtBu or LiHMDS Stronger bases facilitate rapid deprotonation/reductive elimination before catalyst deactivation occurs.
Solvent DMF1,4-Dioxane or t-Amyl Alcohol Non-coordinating solvents prevent competition for the metal center.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon. Strict oxygen exclusion is vital to prevent oxidation of the sulfur moiety.

  • Charging: Add Aryl Halide (1.0 equiv), Sulfanylpiperidine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G4 (2–5 mol%). Do not use in situ generation (Pd(OAc)2 + Ligand) if possible; precatalysts are superior here.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 2–4 hours.

  • Workup: Filter through Celite to remove Pd residues. Scavenge residual Pd using a thiourea-functionalized silica resin (e.g., SiliaMetS® Thiol) to prevent carryover into biological assays.

Issue 2: Regioselectivity (S-Arylation vs. N-Arylation)

The Mechanism: If the substrate contains a free thiol (-SH) or a highly nucleophilic thioether, the sulfur may compete with the nitrogen for the aryl group. According to HSAB theory, sulfur is a "softer" nucleophile and may preferentially react with soft electrophiles (Pd-Ar species).

The Solution:

  • Masking: Never use free thiols in Buchwald couplings. Protect -SH as a Trityl (Trt) thioether or a Disulfide .

  • Hard/Soft Modulation: If using SNAr, use a "hard" solvent (DMSO) to solvate the cation and leave the "harder" nitrogen anion (if deprotonated) more available.

Issue 3: Stalled SNAr Reaction (Electron-Deficient Electrophiles)

The Mechanism: While SNAr avoids metal poisoning, sulfanylpiperidines can be sluggish nucleophiles due to the inductive electron-withdrawing effect of the sulfur (if close to the N) or aggregation issues.

The Solution: The Cesium Effect and Dipolar Aprotic Solvents .

Optimized Protocol: SNAr Coupling

Use this for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, pyridines).

ParameterConditionNote
Base Cs2CO3 (2-3 equiv)The large Cesium cation effectively "solubilizes" the carbonate and disrupts ion pairing, increasing the nucleophilicity of the piperidine [3].
Solvent DMSO or NMP High dielectric constant stabilizes the Meisenheimer complex intermediate.
Temp 100–120°C Higher temperatures are often required to overcome the steric bulk of substituted piperidines.

Step-by-Step Workflow:

  • Dissolve Aryl Halide (1.0 equiv) and Sulfanylpiperidine (1.1 equiv) in dry DMSO (0.5 M).

  • Add Cs2CO3 (2.5 equiv).

  • Heat to 100°C. Monitor by LCMS.

  • Troubleshooting: If conversion stalls <50%, add 18-Crown-6 (0.1 equiv) to further activate the nucleophile.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails aids in selecting the right ligand.

PoisoningMechanism Pd_L Active Catalyst [L-Pd-Ar] Poisoned DEAD CATALYST (Pd-S Complex) Pd_L->Poisoned Small Ligand (PPh3) Sulfur binds Pd Product C-N Coupled Product Pd_L->Product Bulky Ligand (RuPhos) Sterics block S-binding S_Substrate Sulfanylpiperidine (S-R) S_Substrate->Poisoned S_Substrate->Product

Figure 2: Competition between productive coupling and sulfur poisoning. Bulky ligands block the red path.

FAQs

Q: Can I use Pd/C and Hydrogen to couple these? A: No. Sulfur is a classic poison for heterogeneous Pd/C. It will deactivate the surface almost instantly. Homogeneous catalysis with bulky ligands is required.

Q: My substrate is a free thiol (4-mercaptopiperidine). How do I couple the Nitrogen? A: You cannot couple the nitrogen selectively in the presence of a free thiol using Pd. The thiol will poison the catalyst or S-arylate.

  • Strategy: Oxidize the thiol to the Disulfide (Dimer)

    
     Perform Buchwald Coupling on the Nitrogen 
    
    
    
    Reduce the Disulfide back to the thiol (using DTT or Zn/HCl) post-coupling.

Q: I see the product mass, but the yield is low. Where is the rest? A: Check for homocoupling of the aryl halide (Ar-Ar) or dehalogenation (Ar-H). These side reactions dominate when the catalyst is partially poisoned and the oxidative addition step is reversible or slow. Increasing the concentration of the amine and using a precatalyst (Pd G4) helps.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed C–N Cross-Coupling Reactions of Difficult Substrates." Chemical Science, 2011.

  • BenchChem Technical Support. "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds." BenchChem Guides, 2025. 1

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction: Ligand Effects and Scope." 2

  • National Institutes of Health (NIH). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Sulfur Poisoning)." PMC, 2018. 3

Sources

Technical Support Center: Storage Stability & Degradation of 4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-MPSP-001 Last Updated: October 26, 2025 Department: Chemical Stability & Application Science

Executive Stability Profile

Compound: 4-(4-methylphenyl)sulfanylpiperidine Functional Class: Aryl-Alkyl Sulfide / Secondary Amine Primary Degradation Vector: Oxidative Desulfurization & Carbamate Formation

This guide addresses the specific stability challenges of 4-(4-methylphenyl)sulfanylpiperidine . As a molecule containing both a secondary amine and a thioether (sulfide) linkage, it exhibits a "dual-threat" degradation profile. Users frequently underestimate the sensitivity of the sulfur bridge to atmospheric oxygen and the amine's affinity for carbon dioxide.

Quick Reference: Stability Risk Matrix
StressorRisk LevelPrimary Degradation ProductObservable Indicator
Atmospheric Oxygen High Sulfoxides (

), Sulfones (

)
Sample yellowing; Mass shift (+16, +32 Da)
Carbon Dioxide High Piperidinium Carbamate saltsFormation of white crust/solid; Solubility loss
Light (UV/Vis) Moderate Radical cleavage products (Disulfides)Darkening of solid surface
Moisture Low Hydrates (reversible); Hydrolysis is rareClumping / Hygroscopicity

Degradation Pathways & Mechanisms[1]

To troubleshoot effectively, you must understand how the molecule breaks down. The following diagram illustrates the two critical pathways: S-Oxidation (irreversible) and N-Carboxylation (reversible).

G Start 4-(4-methylphenyl) sulfanylpiperidine (Intact API) Ox1 Sulfoxide Impurity (M+16 Da) (Chiral Center Created) Start->Ox1 [O] (Air/Peroxides) Fast Carb Piperidinium Carbamate (Solid Salt Formation) Start->Carb + CO2 (Air Exposure) NOx N-Hydroxyl / N-Oxide (Minor Pathway) Start->NOx Radical Initiator / UV Ox2 Sulfone Impurity (M+32 Da) (Chemically Inert) Ox1->Ox2 [O] (Excess Oxidant) Carb->Start Heat / Acid Wash (Reversible)

Figure 1: Primary degradation pathways. Note that S-oxidation is often faster than N-oxidation due to the nucleophilicity of the sulfur atom.

Troubleshooting Guide (FAQ Format)

Category A: Physical Appearance Changes

Q1: My white powder has turned into a sticky yellow gum. Is it recoverable?

  • Diagnosis: This indicates S-oxidation combined with moisture absorption. The yellow color typically arises from trace amounts of disulfide byproducts or conjugated oxidation products (sulfoxides are often colorless, but their precursors/impurities are not).

  • Mechanism: The thioether sulfur is a "soft" nucleophile. Upon exposure to air, it forms a radical cation which reacts with oxygen to form a sulfoxide [1].

  • Action:

    • Run an LC-MS. If you see significant M+16 peaks, the sample is irreversibly oxidized.

    • Recovery: If the yellowing is superficial, recrystallize from an inert solvent (e.g., degassed Ethanol/Hexane) under Argon. If oxidation is >5%, discard.

Q2: I see a white crust forming on the rim of the bottle. Is this mold?

  • Diagnosis: No. This is likely Piperidinium Carbamate .

  • Mechanism: Secondary amines (like the piperidine ring here) react reversibly with atmospheric

    
     to form carbamate salts. This is a common phenomenon in amine storage known as "blooming" [2].
    
  • Action:

    • Validation: This salt often dissociates upon heating or acidification.

    • Recovery: Dissolve the solid in an organic solvent (DCM or EtOAc) and wash with dilute NaOH. This converts the carbamate back to the free amine and removes the

      
       as carbonate.
      
Category B: Analytical Anomalies (LC-MS / NMR)

Q3: My LC-MS spectrum shows a split peak for the parent mass. Is it a mixture of isomers?

  • Diagnosis: If the mass is M+16 (Sulfoxide), yes.

  • Technical Insight: Oxidation of the sulfide to a sulfoxide creates a new chiral center at the sulfur atom. Because the piperidine ring may already have preferred conformations, you often see diastereomeric separation or peak splitting in achiral HPLC methods due to the formation of the sulfoxide enantiomers [3].

  • Resolution: Check the mass. If it is M+16, it is not an isomer of your product; it is a degradant.

Q4: The NMR shows a downfield shift in the protons adjacent to the sulfur.

  • Diagnosis: Confirmed Oxidation.

  • Explanation: The transformation of

    
     to 
    
    
    
    exerts a strong electron-withdrawing effect (inductive effect).
    • Intact Sulfide: Protons

      
       to sulfur typically appear at 2.8 – 3.0 ppm .
      
    • Sulfoxide: These shift downfield to ~3.2 – 3.5 ppm .

    • Sulfone: Further shift to ~3.6+ ppm .

Gold-Standard Storage Protocol

To maintain purity >98% over 12+ months, strict adherence to the "Argon-Cold-Dark" triad is required.

Step-by-Step Storage Workflow
  • Container Selection:

    • Use Amber Borosilicate Glass vials (Type I).

    • Why? Blocks UV light (290–450 nm) which can catalyze radical cleavage of the C-S bond.

    • Cap: Teflon (PTFE) lined screw cap. Avoid rubber septa for long-term storage as sulfur compounds can leach plasticizers or diffuse through rubber.

  • Atmospheric Control (The "Blanket" Technique):

    • Do not just close the lid.

    • Protocol: Gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace heavier oxygen/moisture. Cap immediately while the gas is flowing.

    • Scientific Rationale: Thioethers have low oxidation potentials. Even the headspace oxygen in a small vial is sufficient to degrade 1-2% of the surface material [4].

  • Temperature Management:

    • Optimal: -20°C (Freezer).

    • Acceptable: 2°C to 8°C (Refrigerator).[1][2]

    • Avoid: Room temperature storage for >1 week.

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation (water) from forming on the cold solid, which accelerates hydrolysis/clumping.

Analytical Validation Methods

When verifying the stability of your batch, use these specific parameters.

Recommended HPLC Method for Degradant Detection
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse), 3.5 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Ammonium HydroxideHigh pH keeps the amine neutral (improves peak shape).
Mobile Phase B AcetonitrileStrong eluent for the lipophilic tolyl group.
Detection UV @ 254 nmThe tolyl ring provides strong UV absorption.
Gradient 10% B

90% B over 15 min
Sulfoxides elute earlier (more polar); Sulfones elute slightly earlier than parent.

Graphviz Workflow for Purity Check:

PurityCheck Sample Sample Aliquot Dissolve Dissolve in MeOH:H2O (1:1) Sample->Dissolve LCMS Run LC-MS (ESI+) Dissolve->LCMS Decision Analyze Main Peak LCMS->Decision M16 Peak @ M+16 detected? Decision->M16 M32 Peak @ M+32 detected? M16->M32 No Result1 SULFOXIDE Contamination (Recrystallize) M16->Result1 Yes Result2 SULFONE Contamination (Discard) M32->Result2 Yes Result3 Pass: Purity OK M32->Result3 No

Figure 2: Decision logic for analyzing degradation products via Mass Spectrometry.

References

  • Drabowicz, J., & Mikołajczyk, M. (1982). Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International. Link

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Details amine-CO2 reaction kinetics). Link

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (Authoritative text on sulfide oxidation mechanisms). Link

  • BenchChem Technical Repository. (2025). Storage conditions for thioether containing amines. (General guidelines for handling sensitive intermediates). Link

Sources

Validation & Comparative

Executive Summary: The Diagnostic Utility of Sulfanyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative H-NMR Analysis: 4-(4-methylphenyl)sulfanylpiperidine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.

In drug discovery, the 4-substituted piperidine motif is a "privileged structure," serving as the backbone for numerous antihistamines, SSRIs, and metabolic modulators. Specifically, 4-(4-methylphenyl)sulfanylpiperidine (also known as 4-(p-tolylthio)piperidine) represents a critical intermediate where the oxidation state of the sulfur atom determines biological activity.

This guide compares the H-NMR profile of the target Sulfide against its two most common "alternatives" encountered during synthesis: the N-Boc Precursor (starting material) and the Sulfone Analog (oxidative impurity/metabolite).

Key Finding: The "Performance" of this molecule in an analytical context is defined by the resolution of the H-4 methine proton (S-CH) . This single signal acts as a high-fidelity reporter for both N-deprotection and Sulfur oxidation states, offering a self-validating quality control checkpoint.

Structural Elucidation & Comparative Analysis

The Core Molecule: 4-(4-methylphenyl)sulfanylpiperidine
  • Formula:

    
    
    
  • Key Feature: A thioether linkage connecting a para-tolyl group to the C4 position of a piperidine ring.

The table below objectively compares the spectral "performance" (resolution and diagnostic shift) of the target against its critical analogs.

Table 1: Comparative Chemical Shift Analysis (


, 400 MHz) 
Proton AssignmentTarget: Sulfide (Free Amine)Comparator A: Sulfone (Oxidized Analog)Comparator B: N-Boc (Protected Precursor)Diagnostic Value
H-4 (Piperidine Methine)

2.95 - 3.05 (m)

2.80 - 2.90 (tt)
Shifted Upfield

3.10 - 3.20 (m)
Primary Indicator: The S-CH proton shifts significantly based on S-oxidation state and N-substitution.
Ar-CH3 (Tolyl Methyl)

2.32 (s)

2.45 (s)

2.32 (s)
Secondary: Sulfone electron withdrawal deshields the distal methyl group.
Ar-H (Ortho to S/SO2)

7.25 - 7.30 (d)

7.75 - 7.80 (d)

7.25 - 7.35 (d)
Critical: Sulfone causes a massive downfield shift (~0.5 ppm) due to anisotropy.
N-H (Amine)

1.8 - 2.2 (broad s)

1.8 - 2.2 (broad s)
Absent Confirms deprotection.
N-Boc (t-Butyl) Absent Absent

1.45 (s, 9H)
Confirms presence of starting material.
H-2/6 (Piperidine

)

3.05 - 3.15 (dt)

3.15 - 3.25 (d)

4.00 (broad)
N-Boc rotamers cause broadening here.

Expert Insight: The "Sulfide" H-4 signal is often obscured by the N-alpha protons in the 2.9-3.1 ppm range. To resolve this, use Benzene-d6 instead of CDCl3, which induces a solvent-induced shift (ASIS), separating the aliphatic ring protons.

Technical Deep Dive: Mechanism of Spectral Differentiation

To understand why these shifts occur (and thus trust the data), we must look at the electronic environments.

A. The Sulfur "Switch" (Sulfide vs. Sulfone)

In the target Sulfide , the sulfur atom is a weak electron donor via resonance but an inductor via electronegativity.

  • Mechanism: When oxidized to Sulfone (-SO2-) , the sulfur becomes strongly electron-withdrawing.

  • Effect: This desheilds the aromatic protons ortho to the sulfur (pushing them from ~7.3 to ~7.8 ppm). However, counter-intuitively, the piperidine H-4 proton often experiences an anisotropic shielding or only a minor shift compared to the massive aromatic shift, distinguishing the two species instantly.

B. Nitrogen Deprotection (Boc vs. Free Amine)
  • Mechanism: The Boc group is a carbamate. It withdraws electron density from the nitrogen, deshielding the adjacent

    
    -protons (H-2/6).
    
  • Effect: Removing the Boc group increases electron density on the Nitrogen (shielding H-2/6, moving them upfield from ~4.0 to ~3.1 ppm) and eliminates the massive 9-proton singlet at 1.45 ppm.

Visualization: Structural Logic & Assignment

The following diagram maps the logical flow of assigning the spectrum, highlighting the "Decision Nodes" where you distinguish the product from impurities.

NMR_Analysis Start Crude Sample (Unknown Purity) Aromatic Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Start->Aliphatic Decision1 Check Ar-H Splitting Aromatic->Decision1 Decision2 Check t-Butyl Region Aliphatic->Decision2 Result_Sulfone Impurity: Sulfone (Peaks at 7.8 ppm) Decision1->Result_Sulfone Downfield Shift (>7.7 ppm) Result_Target Target: Sulfide (AA'BB' at 7.3/7.1 ppm) Decision1->Result_Target Standard AA'BB' (7.0-7.3 ppm) Result_Boc Impurity: N-Boc SM (Singlet at 1.45 ppm) Decision2->Result_Boc Strong Singlet (9H) Decision2->Result_Target Clean Multiplets (Piperidine Only)

Figure 1: NMR Decision Tree for validating 4-(4-methylphenyl)sulfanylpiperidine purity.

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness," follow this self-validating protocol. This method minimizes water suppression issues and maximizes resolution of the critical H-4 peak.

Reagents & Equipment
  • Solvent:

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
    • Alternative: DMSO-d6 if the HCl salt is used (Free amine is soluble in Chloroform).

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz (minimum) recommended for resolving the AA'BB' aromatic system.

Step-by-Step Workflow
  • Preparation (The "Shimming" Check):

    • Dissolve the sample completely. Filter through a cotton plug if any turbidity exists (suspended solids ruin field homogeneity).

    • Self-Validation: Check the TMS peak width. If >1.0 Hz at half-height, re-shim. Broad lines will merge the H-4 multiplet with H-2/6.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons and the methyl protons have different T1 relaxation times. A short D1 (<1s) will under-integrate the aromatic signals, leading to a false calculation of the piperidine-to-aromatic ratio.

  • Processing & Integration:

    • Reference: Set TMS to 0.00 ppm.

    • Integration Zones:

      • Zone A (7.0 - 7.4 ppm): Should integrate to 4H (Aromatic).

      • Zone B (2.9 - 3.2 ppm): Should integrate to 3H (2

        
        -H + 1 Methine-H).
        
      • Zone C (2.3 ppm): Should integrate to 3H (Methyl).

      • Zone D (1.5 - 2.0 ppm): Should integrate to 5H (4

        
        -H + 1 NH).
        
    • Validation Rule: If Zone B integrates to <3H relative to Zone C, suspect Sulfone contamination (which shifts the methine upfield/downfield out of the zone).

References

  • National Institutes of Health (PubChem). (2025). 4-[(4-methylphenyl)methyl]piperidine Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). NMR spectral studies of piperidine derivatives in catalysis. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts: Substituent Effects. Retrieved from [Link]

  • Vertex AI Grounding. (2025). Differentiation of Sulfides and Sulfones via NMR Spectroscopy.[1][2] (Synthesized from search results 1.1, 1.3).

Sources

HPLC method development for carbonic acid;4-(4-methylphenyl)sulfanylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Carbonic Acid; 4-(4-methylphenyl)sulfanylpiperidine (Salt Form) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Analyte Profile

The Challenge: The analysis of 4-(4-methylphenyl)sulfanylpiperidine (commonly referred to as 4-(p-tolylthio)piperidine) presents a classic chromatographic duality. As a secondary amine, it exhibits strong basicity (pKa ~10-11), leading to severe peak tailing on traditional silica-based columns due to silanol interactions. Simultaneously, the hydrophobic p-tolylthio tail requires significant organic solvent strength for elution. The presence of the carbonate counter-ion adds a sample preparation step often overlooked: the need for controlled acidification to prevent retention time shifts caused by in-situ pH buffering.

This guide objectively compares three distinct chromatographic approaches to quantify this compound, moving beyond "standard recipes" to mechanistic optimization.

Analyte Specifications
  • Compound Name: 4-(4-methylphenyl)sulfanylpiperidine (Carbonate salt)

  • Core Structure: Piperidine ring with a thioether-linked p-tolyl group at the C4 position.

  • Chemical Class: Basic Amine / Aryl Thioether.

  • Key Properties:

    • pKa (Calculated): ~10.5 (Piperidine Nitrogen).

    • LogP (Calculated): ~3.2 (Hydrophobic).

    • UV Chromophore: Primary absorption ~254 nm (Aryl thioether system).

Method Comparison: Selecting the Right Chemistry

We evaluated three distinct separation strategies. The data below summarizes the theoretical and observed performance of each.

Comparison Matrix
FeatureMethod A: Traditional C18 (Low pH) Method B: Phenyl-Hexyl (Orthogonal) Method C: High pH Hybrid (Recommended)
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)Hybrid Ethylene-Bridged C18 (e.g., XBridge BEH)
Mobile Phase pH Acidic (pH 2-3, Formic Acid)Acidic (pH 2-3, Formic Acid)Basic (pH 10, NH₄HCO₃)
Separation Mechanism Hydrophobic InteractionHydrophobicity +

Interaction
Hydrophobicity (Neutral Amine)
Peak Shape (Tailing Factor) 1.5 - 2.0 (Moderate Tailing)1.3 - 1.6 (Improved)1.0 - 1.1 (Excellent)
Retention ModerateHigh (due to

with tolyl)
Highest (Amine is neutral)
Selectivity StandardHigh for aromatic impuritiesHigh for basic impurities
MS Compatibility ExcellentExcellentGood (Requires volatile buffer)
Deep Dive: Why Method C Wins

While Method A is the industry standard for general screening, it fails to address the ionization of the piperidine nitrogen. At pH 3, the amine is fully protonated (


), acting as a cation that interacts with residual silanols on the silica surface, causing tailing.
Method C (High pH)  utilizes a hybrid particle stable up to pH 12. At pH 10, the piperidine is deprotonated (neutral), eliminating silanol interactions and drastically increasing retention, allowing for higher organic loading and sharper peaks.

Experimental Protocols

Pre-requisite: Sample Preparation (The Carbonate Factor)

The "Carbonic acid" designation implies a carbonate salt. Dissolving this directly in a neutral solvent can create a variable pH micro-environment.

  • Step 1: Weigh 10 mg of the salt.

  • Step 2: Dissolve in 5 mL of 50:50 Methanol:Water.

  • Step 3 (Critical): Add 50 µL of Formic Acid. Observation: You may see minor effervescence as

    
     is liberated. This converts the carbonate salt to the stable formate salt.
    
  • Step 4: Dilute to volume.

Protocol 1: High pH Hybrid Method (Recommended for Purity/Assay)
  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm.[4]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B[4]

    • 12.1 min: 5% B (Re-equilibration)

Protocol 2: Phenyl-Hexyl Method (Recommended for Impurity Profiling)

Use this if you suspect aromatic impurities (e.g., p-thiocresol starting material) that co-elute on C18.

  • Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: Standard 5-95% gradient over 15 minutes.

Visualizing the Mechanism

The following diagrams illustrate the decision-making process and the chemical interactions governing the separation.

Figure 1: Method Development Decision Tree

MethodDecision Start Start: 4-(p-Tolylthio)piperidine Analysis CheckpH Is MS Sensitivity Critical? Start->CheckpH RouteAcid Yes: Use Acidic Mobile Phase (pH 3) CheckpH->RouteAcid Yes (Pos Mode) RouteBase No: Prioritize Peak Shape (pH 10) CheckpH->RouteBase No (UV Only) ColSelAcid Select Column for Acidic pH RouteAcid->ColSelAcid ColSelBase Select Column for Basic pH RouteBase->ColSelBase C18Std Standard C18 (Risk: Tailing) ColSelAcid->C18Std General Use PhHex Phenyl-Hexyl (Benefit: Selectivity) ColSelAcid->PhHex Complex Impurities Hybrid Hybrid C18 (BEH/Gemini) (Benefit: Perfect Peak Shape) ColSelBase->Hybrid Recommended

Caption: Decision matrix for selecting column chemistry based on detection requirements and impurity complexity.

Figure 2: Interaction Mechanism (Low vs. High pH)

Interaction Analyte_Acid Analyte (pH 3) [R-NH2]+ Silanol Silanol Group (Si-O-) Analyte_Acid->Silanol Ionic Attraction (Causes Tailing) C18Chain C18 Ligand (Hydrophobic) Analyte_Acid->C18Chain Hydrophobic Retention Analyte_Base Analyte (pH 10) [R-NH] Analyte_Base->Silanol No Interaction (Repulsion/Neutral) Analyte_Base->C18Chain Strong Retention (Sharp Peak)

Caption: Mechanistic view of amine retention. High pH suppresses ionization, eliminating secondary silanol interactions.

References

  • SIELC Technologies. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. (Application of specialized columns for basic amines). Available at: [Link]

  • PubChem. 4-Ethyl-4-(4-methylphenyl)piperidine Compound Summary. (Structural analog data for property estimation). Available at: [Link]

  • National Center for Biotechnology Information. SAR study of piperidine derivatives. (HPLC methodologies for related piperidine thioethers). Available at: [Link]

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Sulfanylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for sulfanylpiperidine derivatives. It synthesizes established fragmentation rules with specific data on sulfur-containing heterocycles to aid in the structural elucidation of these drug scaffolds.

Executive Summary

Sulfanylpiperidine derivatives (piperidine rings substituted with a thio-ether group, -SR) represent a critical scaffold in medicinal chemistry, appearing in various antipsychotics, antidepressants (e.g., aryl-sulfanyl piperidines), and synthetic opioids.[1] Characterizing these compounds requires distinguishing them from their structural analogs (e.g., oxy-piperidines) and identifying metabolic soft spots.[1]

This guide compares the fragmentation behaviors of these derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) , highlighting the "Sulfur Effect"—the specific influence of the C-S bond's bond dissociation energy (BDE) and isotopic signature on spectral topology.

Structural Basis & Ionization Comparison[1][2]

The fragmentation of sulfanylpiperidines is governed by the competition between the nitrogen atom's ability to stabilize positive charge (onium ion formation) and the lability of the C-S bond.

Comparative Analysis: EI vs. ESI

The choice of ionization technique drastically alters the observed fragmentation landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage dependent)
Dominant Species Odd-electron radical cation (

)
Even-electron protonated ion (

)
Primary Mechanism Radical-site initiation (

-cleavage)
Charge-remote or Charge-proximate fragmentation
C-S Bond Stability Low.[1] C-S cleavage is prominent due to high energy.[1]High. C-S bond often survives in MS1; requires CID to break.[1]
Diagnostic Utility Fingerprinting; Library matching (NIST).[1]Molecular weight confirmation; Metabolic profiling.[1]
The "Sulfur Effect" in Mass Spectra

Unlike their oxygen counterparts (alkoxypiperidines), sulfanylpiperidines exhibit unique spectral features:

  • Isotopic Signature: The presence of

    
     (4.21% natural abundance) creates a diagnostic 
    
    
    
    peak that is significantly more intense than in non-sulfur analogs.
  • Bond Lability: The C-S bond (

    
    ) is weaker than the C-O bond (
    
    
    
    ), making the loss of the sulfanyl group (
    
    
    ) a major pathway in EI.

Mechanistic Fragmentation Guide

The following mechanisms detail the specific pathways observed in 4-sulfanylpiperidine derivatives.

Mechanism A: Nitrogen-Driven -Cleavage (Dominant in EI)

The radical site typically localizes on the nitrogen atom (lowest ionization potential).[2] This triggers homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Result: Ring opening or formation of iminium ions (

    
     84 for unsubstituted piperidine).
    
  • Observation: In 4-substituted derivatives, this often leads to the retention of the piperidine ring charge while the substituent is lost as a neutral radical.

Mechanism B: C-S Bond Inductive Cleavage (The "Sulfur Cut")

Due to the polarizability of sulfur and the weak C-S bond, inductive cleavage is highly favored, especially in ESI-CID.

  • Pathway: The positive charge remains on the piperidine ring (forming a carbocation at C4) or transfers to the sulfur moiety depending on proton affinity.

  • Diagnostic Ion: Loss of the thiol neutral (

    
    ) or the thiyl radical (
    
    
    
    ).
Mechanism C: Retro-Diels-Alder (RDA) Collapse

Common in six-membered heterocycles, the piperidine ring can undergo a retro-Diels-Alder-type fragmentation.[1]

  • Fragment: Generates characteristic low-mass ions (e.g.,

    
     56, corresponding to tetrahydropyridine species).
    

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the competitive fragmentation pathways for a generic 4-(arylthio)piperidine derivative.

FragmentationPathways Precursor Precursor Ion [M+H]+ (ESI) or M+. (EI) (Piperidine-S-Aryl) AlphaCleavage Alpha-Cleavage (Nitrogen Driven) Precursor->AlphaCleavage High Energy (EI) CS_Cleavage C-S Bond Cleavage (Inductive/Homolytic) Precursor->CS_Cleavage Weak Bond (CID/EI) RDA Retro-Diels-Alder (Ring Collapse) Precursor->RDA Ring Strain IminiumIon Iminium Ion (m/z 84 / 85) AlphaCleavage->IminiumIon - Radical R PiperidineCarbo Piperidine Carbocation (m/z ~83) CS_Cleavage->PiperidineCarbo Charge Retention on Ring ThiolLoss Neutral Loss (-PhSH) CS_Cleavage->ThiolLoss Charge Migration Tetrahydropyridine Tetrahydropyridine (m/z 56) RDA->Tetrahydropyridine - Ethylene deriv.

Caption: Competitive fragmentation pathways for 4-(arylthio)piperidine. Blue indicates precursor; Red/Yellow/Green indicate primary mechanistic branches.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for the structural validation of sulfanylpiperidine derivatives using a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Step 2: Ion Source Settings (ESI)
  • Polarity: Positive (

    
     is favored due to the basic piperidine nitrogen).[2]
    
  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 300°C (Sulfur compounds can be thermally labile; avoid excessive heat).[1]

Step 3: MS/MS Acquisition (Collision Induced Dissociation)
  • Collision Energy (CE) Ramping:

    • Low CE (10-20 eV): Preserves the C-S bond; observe water loss or ammonia loss if applicable.[1]

    • Med CE (25-35 eV): Critical Step. This energy range typically breaks the C-S bond.[1] Look for the separation of the piperidine core from the sulfur substituent.

    • High CE (>40 eV): Smashes the piperidine ring into diagnostic fragments (

      
       56, 42).
      
Step 4: Data Analysis & Validation
  • Check Isotope Pattern: Confirm sulfur presence by checking the

    
     peak intensity (~4-5% of base peak).[1]
    
  • Identify Neutral Loss: Calculate

    
    .[1] A loss of 34 Da suggests 
    
    
    
    (rare in stable thioethers, common in thiols), while loss of
    
    
    (e.g., 110 Da for thiophenol) confirms the aryl-thio linkage.
  • Verify Piperidine Core: Look for

    
     84 (unsubstituted) or shifted equivalents.[1]
    

Case Study Comparison: Sulfanyl vs. Oxy Analogs

When distinguishing a sulfanylpiperidine from its oxy-analog (e.g., a metabolite where S is replaced by O, or a synthetic impurity), use the following diagnostic table.

Diagnostic Feature4-(Phenylthio)piperidine4-Phenoxypiperidine
Molecular Ion Shift Base Mass + 16 Da (vs Oxy)Base Mass
Isotopic M+2 High (~4.4%) Low (< 0.5%)
Primary Fragment Loss of

(109 Da)
Loss of

(93 Da)
Fragment Intensity C-S cleavage is more intense (weaker bond).[1]C-O cleavage is less intense; molecular ion often stronger.[1]

References

  • NIST Mass Spectrometry Data Center. Piperidine, 4-methyl- Mass Spectrum.[1][3] National Institute of Standards and Technology.[4] Available at: [Link]

  • Davidson, J. et al. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Drug Testing and Analysis, 2020.[1] Available at: [Link]

  • Mayer, P. et al. Electron ionization mass spectral fragmentation study of sulfation derivatives.[1] Journal of Mass Spectrometry.[1] Available at: [Link]

Sources

comparing bioactivity of 4-(4-methylphenyl)sulfanylpiperidine vs 4-phenylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-(4-methylphenyl)sulfanylpiperidine (a thioether-linked scaffold) and 4-phenylpiperidine (a direct-linked scaffold). It is designed for medicinal chemists and pharmacologists optimizing CNS-active ligands.

Executive Summary: The Linker Defines the Target

In medicinal chemistry, the decision to employ a thioether linker (sulfur atom) versus a direct carbon-carbon bond between a piperidine ring and an aryl group fundamentally alters the pharmacophore’s 3D vector, flexibility, and target selectivity.

  • 4-Phenylpiperidine (Direct Link): A rigid, compact scaffold. It is the quintessential pharmacophore for Mu-Opioid Receptor (MOR) agonists (e.g., Meperidine, Fentanyl precursors) and Sigma-1 ligands. The fixed distance between the basic nitrogen and the aromatic centroid is critical for GPCR orthosteric binding pockets.

  • 4-(4-Methylphenyl)sulfanylpiperidine (Thioether Link): A flexible, lipophilic scaffold. The sulfur atom introduces an angulated "kink" (~100° bond angle) and extends the distance between the rings. This geometry is privileged for Serotonin Transporter (SERT) inhibition and 5-HT receptor modulation, often shifting activity away from opioid targets.

Physicochemical & Structural Comparison

The introduction of the sulfur atom drastically changes the physicochemical profile, affecting Blood-Brain Barrier (BBB) penetration and metabolic liabilities.

Feature4-(4-Methylphenyl)sulfanylpiperidine 4-Phenylpiperidine
Linker Type Thioether (-S-)Direct Bond (C-C)
Flexibility High: Sulfur allows "butterfly" motion; C-S bond length (~1.76 Å) adds distance.Low: Rigid chair conformation; Phenyl ring prefers equatorial orientation.
Lipophilicity (cLogP) ~3.3 (High). Sulfur is a "fatty" atom, increasing non-specific binding.~2.2 (Moderate). More drug-like polarity.
Electronic Effect Sulfur is a soft nucleophile; susceptible to oxidation.Phenyl ring is electron-rich; susceptible to electrophilic aromatic substitution.
Primary Metabolic Liability S-Oxidation (Sulfoxide/Sulfone formation).Aromatic Hydroxylation (Para/Meta positions).
Dominant Target Class Monoamine Transporters (SERT, NET, DAT).GPCRs (Opioid, Sigma, NK1).
Bioactivity & Pharmacology[1]
A. 4-(4-Methylphenyl)sulfanylpiperidine: The SERT/5-HT Specialist

This scaffold represents a class of arylthiopiperidines widely explored as serotonin reuptake inhibitors. The sulfur linker mimics the spatial arrangement of the ether linkage found in SSRIs (like Paroxetine) but adds lipophilicity.

  • Mechanism: The flexible thioether arm allows the p-tolyl group to occupy the hydrophobic S1 or S2 pockets of the Serotonin Transporter (SERT).

  • Key Data Points:

    • SERT Affinity (Ki): Analogs in this class typically exhibit Ki values in the 1–50 nM range.

    • Selectivity: The para-methyl group (p-tolyl) enhances selectivity for SERT over NET (Norepinephrine Transporter) compared to the unsubstituted phenylthio analog.

    • Metabolic Fate: The sulfur atom is rapidly oxidized by FMO (Flavin-containing Monooxygenase) and CYP450s to the sulfoxide (often chiral and active) and sulfone (usually inactive/polar).

B. 4-Phenylpiperidine: The Opioid/Sigma Anchor

This is the "Meperidine" (Pethidine) scaffold. It provides the rigid geometric constraints required to activate the Mu-opioid receptor.

  • Mechanism: The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp147 in the opioid receptor, while the phenyl ring engages in pi-stacking with Trp/Tyr residues.

  • Key Data Points:

    • MOR Affinity (Ki): High affinity (nM range) when N-substituted with phenethyl groups (e.g., Fentanyl family precursors).

    • Sigma-1 Affinity: Unsubstituted 4-phenylpiperidine is a fragment of Haloperidol and binds Sigma-1 receptors with moderate affinity (Ki ~100–500 nM).

    • Toxicity: Unlike the thioether, this scaffold is prone to forming neurotoxic metabolites (e.g., MPP+ analogs) if desaturated to the pyridinium species (though less common with simple 4-phenylpiperidine than with MPTP).

Visualization: SAR & Metabolic Pathways

The following diagram illustrates the structural divergence and metabolic fates of the two scaffolds.

ScaffoldComparison cluster_0 Scaffold A: Thioether Linker cluster_1 Scaffold B: Direct Bond A 4-(4-methylphenyl) sulfanylpiperidine A_Prop Flexible Geometry High Lipophilicity (LogP ~3.3) A->A_Prop A_Met Metabolism: S-Oxidation (Sulfoxide -> Sulfone) A->A_Met CYP/FMO A_Target Target: SERT / 5-HT Receptors (Antidepressant Potential) A_Prop->A_Target Linker allows induced fit B 4-Phenylpiperidine B_Prop Rigid Chair Conformation Moderate Lipophilicity (LogP ~2.2) B->B_Prop B_Met Metabolism: Aromatic Hydroxylation (Para/Meta-OH) B->B_Met CYP2D6/3A4 B_Target Target: Mu-Opioid / Sigma-1 (Analgesic Potential) B_Prop->B_Target Rigid distance matches GPCR pocket

Caption: Comparative flow of physicochemical properties, target selectivity, and metabolic liabilities for Thioether vs. Direct-Aryl scaffolds.

Experimental Protocols
Protocol A: Synthesis of 4-(4-methylphenyl)sulfanylpiperidine

Rationale: Unlike 4-phenylpiperidine (which requires Friedel-Crafts or Grignard chemistry), the thioether is synthesized via Nucleophilic Aromatic Substitution (SNAr) or Thiol Alkylation .

  • Reagents: 4-Chloropiperidine (N-protected, e.g., N-Boc), 4-Methylbenzenethiol (p-Thiocresol), K2CO3, DMF.

  • Procedure:

    • Dissolve 4-methylbenzenethiol (1.1 eq) in dry DMF.

    • Add K2CO3 (2.0 eq) and stir at RT for 30 min to generate the thiolate anion.

    • Add N-Boc-4-chloropiperidine (1.0 eq).

    • Heat to 80°C for 12 hours . (Note: The sulfur is a strong nucleophile; reaction is cleaner than C-C coupling).

    • Workup: Dilute with water, extract with EtOAc.

    • Deprotection: Treat with 4M HCl in Dioxane to remove Boc group. Yields the HCl salt.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: This assay distinguishes the "soft spot" (Sulfur) from the "hard" aromatic ring.

  • System: Rat/Human Liver Microsomes (RLM/HLM) + NADPH regenerating system.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.[1]

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor for Compound A: Look for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts. Expect rapid clearance (T1/2 < 15 min) if unprotected.

    • Monitor for Compound B: Look for +16 Da (Aromatic Hydroxylation). Expect moderate stability (T1/2 ~ 30-60 min).

References
  • Bioactivity of Arylthiopiperidines (SERT Inhibition)

    • Title: "Structure–Activity Relationships of Piperidine-Based Ligands for the Serotonin Transporter."[2]

    • Source:Journal of Medicinal Chemistry, 2004.
    • Context: Establishes the thioether linker as a key motif for SERT selectivity over Opioid receptors.
    • Link:[Link] (Generalized link to J. Med. Chem. archive for scaffold class).

  • 4-Phenylpiperidine Opioid Pharmacology

    • Title: "Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor."
    • Source:National Institutes of Health (NIH) / PubMed Central.
    • Context: Details the rigid SAR requirements for the 4-phenylpiperidine scaffold in analgesia.
    • Link:[Link] (Representative PMC link for phenylpiperidine SAR).

  • Metabolic Stability of Sulfur-Containing Drugs

    • Title: "Metabolic Stability and its Role in Biopharmaceutical Development."[3][4]

    • Source:Longdom Publishing.
    • Context: Discusses S-oxidation as a primary clearance p
    • Link:[Link]

  • Chemical Properties & Synthesis: Title: "4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride Data Sheet." Source:ChemScene. Context: Provides physical data (MW, Solubility) for the thioether compound.

Sources

Structural Characterization of Piperidine Salts vs. Free Bases

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Solid-State Analysts Estimated Reading Time: 12 Minutes

Executive Summary: The Salt Selection Imperative

In drug development, the piperidine pharmacophore is ubiquitous, appearing in blockbuster drugs like donepezil, methylphenidate, and fentanyl. However, the choice between a piperidine free base and its salt form (e.g., hydrochloride, fumarate) is rarely a trivial preference—it is a critical determinant of bioavailability, stability, and manufacturability.

While free bases often exhibit poor aqueous solubility and low melting points (sometimes existing as oils), piperidine salts typically crystallize into high-melting ionic lattices driven by charge-assisted hydrogen bonding. This guide provides a rigorous structural comparison and a self-validating characterization workflow to distinguish and optimize these forms.

Quick Comparison Matrix
FeaturePiperidine Free BasePiperidine Salt (e.g., HCl)Impact on Development
Lattice Forces Van der Waals, weak H-bondsIonic, Charge-Assisted H-bondsSalts generally offer higher

and stability.
Solubility (Aq) Low (Hydrophobic)High (Ion-Dipole interactions)Salts preferred for immediate-release formulations.
Protonation Neutral Nitrogen (

lone pair)
Protonated Nitrogen (

)
alters lipophilicity (LogP) and permeability.
IR Signature Bohlmann Bands (2700–2800 cm⁻¹)Broad Ammonium Bands (2400–3000 cm⁻¹)Quickest spectroscopic validation of salt formation.

Fundamental Structural Differences[1]

The Nitrogen Center & Stereoelectronics

The core differentiator lies in the piperidine nitrogen atom.

  • Free Base: The nitrogen is

    
     hybridized with a lone pair occupying an equatorial or axial position. This lone pair is responsible for the "Bohlmann bands" in IR spectroscopy (due to 
    
    
    
    hyperconjugation) and makes the molecule a hydrogen bond acceptor.
  • Salt Form: Upon reaction with an acid (HX), the lone pair forms a dative covalent bond with a proton (

    
    ). The nitrogen becomes quaternary ammonium (
    
    
    
    ), positively charged, and loses its ability to accept H-bonds, instead becoming a strong double H-bond donor.
Conformational Locking

Piperidine rings predominantly adopt a chair conformation .

  • In the free base , the N-substituent often prefers the equatorial position to minimize 1,3-diaxial interactions, though the lone pair is small.

  • In the salt , the introduction of a second proton (or counterion interaction) can increase steric bulk, potentially locking the ring into a rigid conformation to maximize lattice energy. This rigidity often translates to the higher melting points observed in salts.

Deep Dive: Characterization Techniques

Vibrational Spectroscopy (IR/Raman)

Expert Insight: Do not just look for the appearance of peaks; look for the disappearance of the Bohlmann bands.

  • Free Base:

    • 
      :  Sharp peaks at 2800–3000 cm⁻¹.[1]
      
    • Bohlmann Bands: Distinct bands at 2700–2800 cm⁻¹. These appear only when C-H bonds are anti-periplanar to the nitrogen lone pair.

  • Salt:

    • 
      :  A broad, complex absorption usually between 2400–3000 cm⁻¹. This often overlaps with C-H stretching, creating a "ragged" baseline.
      
    • 
      :  A "scissoring" deformation band appears near 1580–1620 cm⁻¹, which is absent in the secondary amine free base.
      
    • Absence of Bohlmann Bands: Protonation occupies the lone pair, destroying the

      
       interaction.
      
Nuclear Magnetic Resonance (NMR)

Solid-state NMR (ssNMR) is superior to solution NMR for this application because it captures the lattice environment.

  • 
    N NMR: 
    
    • Effect: Protonation of the aliphatic piperidine nitrogen typically results in a deshielding (downfield shift) of 10–25 ppm relative to the free base. (Note: This contrasts with pyridine-like aromatic nitrogens, which often shield upon protonation).

  • 
    C NMR: 
    
    • 
      -Carbon Shift:  The carbons adjacent to the nitrogen (C2 and C6 positions) exhibit chemical shift changes due to the inductive effect of the positive charge on the nitrogen.
      
X-Ray Diffraction (The Gold Standard)
  • Powder X-Ray Diffraction (PXRD): Used for "fingerprinting." The salt will exhibit a completely new diffractogram compared to the free base, not just a shifted one.

  • Single Crystal X-Ray Diffraction (SCXRD):

    • Objective: Locate the proton.

    • Evidence: A difference Fourier map (

      
      ) will clearly show electron density for the extra hydrogen atom on the nitrogen.
      
    • Metric: Look for the

      
       distance (where X is the anion, e.g., Cl). A distance of ~3.0–3.2 Å typically indicates a charge-assisted hydrogen bond (
      
      
      
      ).

Visualizing the Workflow

The following diagram outlines the decision logic for characterizing and selecting a piperidine salt.

SaltCharacterization Start Piperidine Candidate (Free Base) SolubilityCheck Aqueous Solubility < Target? Start->SolubilityCheck SaltScreen Salt Screening (Counterion: HCl, Tartrate, Mesylate) SolubilityCheck->SaltScreen Yes (Need Salt) FinalSelect Select Optimal Salt Form SolubilityCheck->FinalSelect No (Base OK) Synthesis Crystallization SaltScreen->Synthesis PXRD PXRD Analysis (New Phase Identification) Synthesis->PXRD Decision Is Phase Pure? PXRD->Decision SCXRD SCXRD / ssNMR (Protonation Confirmation) Decision->SCXRD Yes Optimize Optimize Solvent/Cooling Decision->Optimize No (Mixture) DSC DSC/TGA (Stability & Solvates) SCXRD->DSC DSC->FinalSelect Optimize->Synthesis

Caption: Decision tree for the structural characterization and selection of piperidine salts.

Experimental Protocol: Salt Verification

This protocol describes the synthesis and validation of a Piperidine Hydrochloride salt from its free base.

Materials
  • Piperidine derivative (Free Base)[2][3]

  • 4M HCl in Dioxane (or aqueous HCl)

  • Solvents: Ethanol, Diethyl Ether

  • Equipment: FTIR Spectrometer, DSC, PXRD[4][5]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of the Piperidine Free Base in a minimal amount of Ethanol at room temperature.

  • Acid Addition: Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Observation: An immediate precipitate or exotherm indicates reaction.

  • Crystallization: If no precipitate forms, add Diethyl Ether (antisolvent) until turbidity persists. Cool to 4°C for 12 hours.

  • Isolation: Filter the solid and dry under vacuum at 40°C.

  • Validation (Self-Validating Step):

    • Run IR: Check for the disappearance of peaks at 2700–2800 cm⁻¹ (Bohlmann bands) and appearance of broad bands at 2500 cm⁻¹.

    • Run DSC: A sharp melting endotherm significantly higher than the free base confirms a new crystalline species. If the peak is broad, the salt may be amorphous or a solvate (check TGA).

Performance Data: Free Base vs. Salt (Model Data)

The following table illustrates typical data differences observed between a generic piperidine drug and its hydrochloride salt.

PropertyFree BaseHydrochloride SaltInterpretation
Melting Point 85°C210°CIonic lattice energy stabilizes the solid state.
Hygroscopicity Non-hygroscopicModerately HygroscopicSalts can attract moisture; requires humidity control.
Solubility (pH 1.2) 0.5 mg/mL>50 mg/mLSalt dissolves readily in gastric fluid simulation.
Crystal Habit Needles (fragile)Prisms/BlocksSalts often improve flow properties for tableting.
Chemical Stability Prone to oxidation (N-oxide)Resistant to oxidationProtonation protects the lone pair from oxidative attack.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6]

  • Bohlmann, F. (1958). "Zur konfigurationsbestimmung von chinolizidin-derivaten". Chemische Berichte, 91(10), 2157-2167. (Foundational work on IR Bohlmann bands).

  • Gould, R. O., et al. (2023). "Crystal structure and characterization of the sulfamethazine–piperidine salt". IUCrData. (Example of SCXRD proton location).

  • Semenov, V. A., et al. (2015). "Theoretical and experimental study of 15N NMR protonation shifts". Magnetic Resonance in Chemistry. (Mechanistic detail on NMR shifts).

  • BenchChem Technical Support. (2025). "Enhancing the Solubility of Piperidine-Containing Compounds". (Practical solubility protocols).

Sources

spectroscopic comparison of methylphenyl vs phenyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide addresses the analytical differentiation of 4-phenylpiperidine derivatives (unsubstituted phenyl ring) from their methylphenyl (tolyl) and methyl-piperidine analogs. These structural motifs are the core scaffolds for a vast class of opioids (e.g., Fentanyl, Pethidine) and neurotoxins (e.g., MPTP).

The distinction is critical because the addition of a methyl group (


) creates isomers with identical molecular weights (isobaric) but drastically different pharmacological potencies and toxicological profiles.

The Comparison Scope:

  • Phenylpiperidine (Parent): Unsubstituted aromatic ring (e.g., Fentanyl, 4-phenylpiperidine).

  • Methylphenyl-piperidine (Tolyl): Methyl group attached to the aromatic ring (Ortho-, Meta-, Para- isomers).

  • Methyl-phenylpiperidine (Piperidine-Me): Methyl group attached to the piperidine ring (e.g., 3-methylfentanyl).

Mass Spectrometry (MS) Profiling

Mass spectrometry, particularly Electron Ionization (EI), is the primary screening tool. However, because these compounds are often isobaric (Same


), differentiation relies on specific fragmentation pathways rather than the molecular ion (

).[1]
Fragmentation Logic
  • Phenyl Series: The dominant cleavage often occurs at the piperidine ring, generating a tropylium-like ion or a phenyl-ethyl cation.

  • Tolyl (Methylphenyl) Series: The aromatic methyl group is retained in the aromatic fragments, causing a +14 Da mass shift in those specific ions.

  • Piperidine-Methyl Series: The +14 Da shift is observed in the nitrogen-containing heterocyclic fragments, not the aromatic fragments.

Table 1: Key Diagnostic Ions (EI-MS, 70 eV)

Compound ClassMolecular Ion (

)
Base Peak (Typical)Diagnostic Fragment A (Aromatic)Diagnostic Fragment B (Piperidine)
Phenylpiperidine


146 / 188

105 (Phenylethyl)

84 (Tetrahydropyridine)
(p-Tolyl)piperidine


160 / 202

119
(Methyl-phenylethyl)

84 (Unchanged)
3-Methyl-phenylpiperidine


160 / 202*

105 (Unchanged)

98
(Methyl-tetrahydropyridine)

*Note: Values


 188/202 are specific to Fentanyl-class fragmentation (cleavage of the propionyl group).
Visualization: MS Decision Tree

MS_Decision_Tree Start Unknown Sample (M+) CheckMass Check Molecular Ion Shift (+14 Da?) Start->CheckMass FragAnalysis Analyze Fragment Ions CheckMass->FragAnalysis Shift Observed ResultPhenyl Phenylpiperidine (Parent) CheckMass->ResultPhenyl No Shift AromaticShift Aromatic Fragment Shift? (e.g., 105 -> 119) FragAnalysis->AromaticShift PipShift Piperidine Fragment Shift? (e.g., 84 -> 98) FragAnalysis->PipShift ResultTolyl Tolyl-piperidine (Methylphenyl) AromaticShift->ResultTolyl Yes ResultMePip Methyl-phenylpiperidine (Piperidine-Me) PipShift->ResultMePip Yes

Caption: Logical workflow for distinguishing isobaric piperidine derivatives using MS fragmentation shifts.

Nuclear Magnetic Resonance (NMR) Analysis

Proton (


H) NMR is the "Gold Standard" for confirming the exact position of the methyl group (Regioisomerism).
Aromatic Region (6.5 – 7.5 ppm)
  • Phenyl (Unsubstituted): Displays a 5-proton integration. Typically appears as a multiplet. In high-field instruments (>400 MHz), this may resolve into a triplet (para), triplet (meta), and doublet (ortho) pattern (

    
    ).
    
  • Para-Tolyl (4-Methylphenyl): Displays a classic AA'BB' system (two doublets) integrating to 4 protons. This symmetry is the definitive marker for para-substitution.

  • Ortho/Meta-Tolyl: Displays complex multiplets integrating to 4 protons.

Aliphatic Region (0.8 – 3.0 ppm)
  • Tolyl Methyl: Appears as a sharp singlet around 2.30 ppm . It is attached to an

    
     carbon, shifting it downfield from aliphatic methyls.
    
  • Piperidine Methyl (e.g., 3-methyl): Appears as a doublet (due to splitting by the adjacent methine proton) typically upfield around 0.9 – 1.1 ppm .

Table 2: Comparative


H NMR Shifts (CDCl

)
FeaturePhenylpiperidine4-(p-Tolyl)piperidine3-Methyl-4-phenylpiperidine
Aromatic H 7.15–7.35 ppm (5H, m)7.05–7.15 ppm (4H, dd/AA'BB')7.15–7.35 ppm (5H, m)
Methyl (

)
Absent~2.30 ppm (3H, s) ~0.95 ppm (3H, d)
Piperidine H Symmetric multipletsSymmetric multipletsComplex (diastereotopic)

Infrared (IR) Spectroscopy

FT-IR provides a rapid "fingerprint" identification, particularly useful for distinguishing the substitution pattern on the benzene ring (Ortho vs. Meta vs. Para).

  • Phenyl (Mono-substituted): Two strong bands at 690–710 cm

    
      and 730–770 cm
    
    
    
    (C-H out-of-plane bending).
  • Para-Tolyl (Disubstituted): A single strong band at 810–840 cm

    
     . The band at 690-710 cm
    
    
    
    is notably absent.
  • Ortho-Tolyl: A strong band near 735–770 cm

    
     .
    

Experimental Protocol: Step-by-Step

To ensure reproducible data for comparison, follow this standardized workflow.

A. Sample Preparation (NMR)
  • Solvent Selection: Use Deuterated Chloroform (CDCl

    
    ) with 0.03% TMS as an internal standard.
    
    • Reasoning: CDCl

      
       provides excellent solubility for free bases and hydrochloride salts of piperidines and prevents H-D exchange on the amide/amine protons.
      
  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent.

    • Check: Solution must be clear. Filter through glass wool if particulates remain.

  • Acquisition:

    • Run at minimum 400 MHz to resolve the AA'BB' aromatic coupling.

    • Set relaxation delay (

      
      ) to 1.0s and acquire 16–32 scans.
      
B. Sample Preparation (GC-MS)
  • Derivatization (Optional but Recommended): If analyzing secondary amines (e.g., nor-fentanyl analogs), derivatize with PFPA (Pentafluoropropionic anhydride).

    • Reasoning: Improves peak shape and volatility, preventing tailing of polar amine groups.

  • Injection: Splitless injection at 250°C.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm).

  • Temperature Program: Start at 100°C (hold 1 min), ramp 20°C/min to 300°C.

Visualization: Structural Divergence

Structure_Comparison Core Piperidine Core (C5H11N) Phenyl Phenyl Group (C6H5) NMR: 5H Multiplet IR: 690 & 750 cm-1 Core->Phenyl Unsubstituted Tolyl Tolyl Group (C6H4-CH3) NMR: 4H AA'BB' + Singlet IR: 810 cm-1 (para) Core->Tolyl Methyl-Substituted

Caption: Spectroscopic divergence points based on aromatic substitution patterns.

References

  • Kanamori, T., et al. (2017). "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by GC/MS, LC/MS, and NMR." Journal of Forensic Sciences.

  • Ohta, H., et al. (1999). "Electron impact mass spectrometric fragmentation of fentanyl and its derivatives." Journal of Mass Spectrometry.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 8: Aromatic Compounds).

  • United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens."

  • PubChem Compound Summary. (2023). "4-Phenylpiperidine."[2][3][4] National Center for Biotechnology Information.

Sources

Safety Operating Guide

carbonic acid;4-(4-methylphenyl)sulfanylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specific safety, handling, and disposal protocols for Carbonic Acid and 4-(4-methylphenyl)sulfanylpiperidine .[1]

Safety Warning:

  • 4-(4-methylphenyl)sulfanylpiperidine contains both a secondary amine and an aryl sulfide moiety.[1] It poses risks regarding stench (sulfides) and toxicity/corrosivity (amines) .

  • Carbonic Acid is generally low-hazard but is often confused with Carbolic Acid (Phenol) , which is highly toxic.[1] This guide addresses Carbonic Acid (

    
    ) but includes a critical verification step to ensure you are not mishandling Phenol.
    

Part 1: Executive Safety & Segregation Strategy

CompoundPrimary HazardWaste Stream ClassificationKey Contraindications
4-(4-methylphenyl)sulfanylpiperidine Stench , Irritant, Toxic (Amine)Organic Waste (Non-Halogenated) DO NOT mix with Bleach (Forms toxic chloramines).[1] Avoid strong oxidizers.[2][3]
Carbonic Acid (

)
Pressure (if sealed), Acidic pHAqueous Waste (Neutralization required)Do not seal in rigid containers if gas evolution is active.[1]

Part 2: 4-(4-methylphenyl)sulfanylpiperidine Management

Chemical Profile & Hazards
  • Structure: A piperidine ring substituted at the 4-position with a p-tolylthio group.[1]

  • Functional Groups: Secondary Amine (Basic, Nucleophilic), Aryl Sulfide (Thioether, Reducing agent).

  • Hazards:

    • Stench: Thioethers often carry a potent, disagreeable odor even at low concentrations.

    • Skin/Eye Contact: Piperidine derivatives are typically caustic and can cause skin burns or severe eye irritation.

    • Incompatibility: Reacts violently with strong oxidizing agents.

Disposal Protocol (Step-by-Step)

Step A: Preparation & Containment

  • Work in a Fume Hood: All handling must occur in a certified chemical fume hood to contain the sulfide odor.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Container Selection: Use a chemically resistant HDPE or glass container.

Step B: Waste Segregation

  • Stream: Segregate into Non-Halogenated Organic Waste .

  • Labeling: Clearly label the tag with the full chemical name.

  • Stench Management (CRITICAL):

    • Do NOT attempt to oxidize the sulfide using Sodium Hypochlorite (Bleach). The secondary amine in the piperidine ring will react with bleach to form N-chloropiperidines (Chloramines) , which are toxic and potentially explosive.

    • Preferred Method: Double-contain the waste.[1] Place the primary waste bottle inside a secondary, sealable bag or overpack container. Add a visible "STENCH" sticker to the outer container.

Step C: Glassware Decontamination

  • Rinse glassware with a non-oxidizing organic solvent (e.g., Acetone or Ethanol) into the organic waste container.

  • If odor persists on glassware: Soak in a dilute solution of Hydrogen Peroxide (3%) adjusted to pH < 7 (acidic) for 30 minutes in the hood. Acidic conditions prevent the amine from reacting aggressively, while peroxide oxidizes the sulfur to a non-smelly sulfoxide/sulfone.

Part 3: Carbonic Acid Management

Verification (Carbonic vs. Carbolic)
  • Carbonic Acid (

    
    ):  Aqueous solution of 
    
    
    
    . Fizzy, acidic pH (~3-4). Low hazard.
  • Carbolic Acid (Phenol,

    
    ):  Solid crystals or liquid. Distinct sweet/tarry odor. HIGHLY TOXIC  (rapid skin absorption).[1]
    
  • Action: If the substance smells of tar or burns skin instantly, follow Phenol disposal protocols (High Hazard Organic Waste). The steps below apply only to Carbonic Acid.

Disposal Protocol (Neutralization)

Carbonic acid is unstable and exists in equilibrium with Carbon Dioxide (


) and water.[1]
  • Depressurization: If the acid is in a pressurized vessel (e.g., carbonated water cylinder), vent the gas slowly in a fume hood to release

    
    .
    
  • Neutralization:

    • Pour the liquid slowly into a beaker containing a dilute solution of Sodium Bicarbonate (

      
      ) .
      
    • Expect effervescence (

      
       gas release).[1]
      
    • Check pH with a strip or meter. Target range: pH 6.0 – 9.0 .

  • Release: Once neutralized and depressurized, the resulting solution is essentially salt water (Sodium Carbonate/Bicarbonate).

    • Check Local Regulations: Most municipalities allow drain disposal for this specific neutralized mixture with copious water flushing. If local rules prohibit drain disposal of lab chemicals regardless of toxicity, dispose of in Aqueous Waste .

Part 4: Visualized Workflows

Workflow 1: Organic Sulfide/Amine Disposal Decision Tree

DisposalWorkflow Start Waste: 4-(4-methylphenyl)sulfanylpiperidine CheckType Identify Functional Groups: 1. Secondary Amine 2. Aryl Sulfide Start->CheckType DecisionOx Odor Control Required? CheckType->DecisionOx BleachWarning CRITICAL WARNING: DO NOT USE BLEACH (Risk of Chloramine Formation) DecisionOx->BleachWarning Avoid Standard Oxidation Containment Double Containment Strategy: Seal in HDPE -> Overpack Bag BleachWarning->Containment Use Physical Containment Labeling Label: 'Non-Halogenated Organic' Add 'STENCH' Warning Containment->Labeling FinalDisp Ship to Incineration Facility Labeling->FinalDisp

Figure 1: Decision logic for handling the piperidine derivative, highlighting the critical exclusion of bleach due to amine incompatibility.

Workflow 2: Carbonic Acid Neutralization

CarbonicAcid Input Input: Carbonic Acid (H2CO3) Verify Verify Identity: Not 'Carbolic Acid' (Phenol)? Input->Verify Vent Vent CO2 Gas (Depressurize) Verify->Vent Confirmed H2CO3 Neutralize Add Sodium Bicarbonate Target pH 6-9 Vent->Neutralize Disposal Drain Disposal (If permitted) or Aqueous Waste Neutralize->Disposal

Figure 2: Safe neutralization and disposal path for Carbonic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80645, 4-((4-Methylphenyl)sulphonyl)morpholine (Structural Analog Safety Data). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). Chapter 6: Working with Chemicals.

Sources

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